Chymostatin
描述
Structure
2D Structure
属性
CAS 编号 |
9076-44-2 |
|---|---|
分子式 |
C31H41N7O6 |
分子量 |
607.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44)/t22-,23?,24-,25-,26-/m0/s1 |
InChI 键 |
MRXDGVXSWIXTQL-HYHFHBMOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](C2CCN=C(N2)N)NC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O |
外观 |
Solid powder |
其他CAS编号 |
9076-44-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DB01683; DB 01683; DB-01683; AM-037855; AM 037855; AM037855 |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Chymostatin: A Technical Guide to its Protease Inhibition and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chymostatin, a peptide aldehyde of microbial origin, is a potent and well-characterized inhibitor of a range of proteases, with a primary specificity for chymotrypsin-like serine proteases. Its mechanism of action, involving a slow-binding, competitive inhibition that culminates in the formation of a stable hemiacetal adduct with the active site serine, has made it a valuable tool in protease research and a lead compound in drug discovery. This technical guide provides an in-depth exploration of the molecular interactions, inhibitory kinetics, and downstream cellular consequences of this compound's activity. Detailed experimental protocols for assessing its inhibitory potential and visualizations of the key signaling pathways it modulates are presented to facilitate further research and application.
Mechanism of Action: Reversible Covalent Inhibition
This compound functions as a potent, competitive, and slow-binding inhibitor of target proteases.[1] The core of its inhibitory mechanism lies in the C-terminal phenylalaninal residue, which acts as a warhead that interacts with the active site of the protease. The process can be dissected into the following key steps:
-
Initial Non-covalent Binding: this compound initially binds to the active site of the protease in a reversible, non-covalent manner, guided by interactions between its peptide backbone and the enzyme's substrate-binding pockets. This initial encounter is characterized by an association rate constant (kon).
-
Hemiacetal Formation: Following the initial binding, the hydroxyl group of the catalytic serine residue in the protease's active site performs a nucleophilic attack on the carbonyl carbon of this compound's aldehyde group. This results in the formation of a covalent, yet reversible, tetrahedral hemiacetal intermediate.[1]
-
Conformational Change and Stabilization: The formation of the hemiacetal is often followed by a conformational change in the enzyme-inhibitor complex, leading to a more stable and tightly bound state.[1] This "slow-binding" characteristic is reflected in the time-dependent increase in inhibition.
-
Dissociation: The enzyme-inhibitor complex can dissociate, releasing the active enzyme and the intact this compound molecule, a process characterized by a dissociation rate constant (koff). The very slow rate of this dissociation contributes to the high potency of this compound.
This reversible covalent mechanism distinguishes this compound from irreversible inhibitors that form permanent bonds with their target enzymes.
Quantitative Inhibitory Profile
This compound exhibits a broad inhibitory spectrum, with varying potencies against different proteases. The inhibitory activity is quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency.
| Protease Target | Enzyme Class | Ki (nM) | IC50 (µM) | Reference(s) |
| α-Chymotrypsin | Serine Protease | 0.4 | - | [2] |
| Cathepsin G | Serine Protease | 150 | 0.48 | [2] |
| SARS-CoV-2 Mpro (3CLpro) | Cysteine Protease | - | 15.81 | |
| Papain | Cysteine Protease | - | 12.4 (7.5 µg/ml) | [3] |
| Cathepsin A | Serine Carboxypeptidase | Strong Inhibition | - | [3] |
| Cathepsin B | Cysteine Protease | Strong Inhibition | - | [3][4] |
| Cathepsin H | Cysteine Protease | Strong Inhibition | - | [3] |
| Cathepsin L | Cysteine Protease | Strong Inhibition | - | [3] |
Note: "Strong Inhibition" indicates that sources report significant inhibitory activity without providing specific quantitative values. The IC50 for papain was converted from µg/ml assuming a molecular weight of 607.7 g/mol for this compound.
Impact on Cellular Signaling Pathways
The inhibitory action of this compound on specific proteases has significant downstream consequences on cellular signaling cascades, most notably the NF-κB and TGF-β pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the expression of genes involved in inflammation, immunity, and cell survival. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination of IκBα. This targets IκBα for degradation by the 26S proteasome, a large multi-catalytic protease complex. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes, including those for pro-inflammatory cytokines like IL-1β and IL-6.
This compound's inhibition of chymotrypsin-like activity within the proteasome can prevent the degradation of phosphorylated IκBα.[1] This stabilization of IκBα effectively sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory gene expression. This mechanism underlies the anti-inflammatory effects of this compound.[5][6]
Modulation of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production. Dysregulation of TGF-β signaling is implicated in fibrosis and cancer. The signaling cascade is initiated by the binding of TGF-β to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI kinase phosphorylates downstream signaling molecules, Smad2 and Smad3. Phosphorylated Smad2/3 then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.
While the direct protease target of this compound that modulates TGF-β signaling is less clearly defined than for the NF-κB pathway, evidence suggests that this compound can reduce the levels of active TGF-β.[7] This may occur through the inhibition of proteases that are responsible for the activation of latent TGF-β, which is secreted as an inactive complex. By reducing the bioavailability of active TGF-β, this compound can attenuate the downstream signaling through the Smad pathway, thereby potentially reducing fibrosis and other TGF-β-mediated pathological processes.
Experimental Protocols
α-Chymotrypsin Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound against α-chymotrypsin using the substrate N-Succinyl-L-phenylalanine-p-nitroanilide (SUPHEPA).
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
N-Succinyl-L-phenylalanine-p-nitroanilide (SUPHEPA)
-
Tris-HCl buffer (50 mM, pH 7.6, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of SUPHEPA in DMSO.
-
Dilute all stock solutions to their final working concentrations with Tris-HCl buffer just before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: Tris-HCl buffer, α-chymotrypsin solution, and varying concentrations of this compound solution.
-
Control wells (no inhibitor): Tris-HCl buffer, α-chymotrypsin solution, and an equivalent volume of DMSO.
-
Blank wells (no enzyme): Tris-HCl buffer and an equivalent volume of DMSO.
-
-
The final volume in each well should be brought to a consistent volume (e.g., 180 µL) with Tris-HCl buffer.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the SUPHEPA substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a period of 10-15 minutes using a microplate reader. The increase in absorbance is due to the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of this compound from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Cathepsin G Inhibition Assay
This protocol describes a fluorometric assay for determining the inhibitory activity of this compound against Cathepsin G using the substrate Suc-Ala-Ala-Pro-Phe-AMC.
Materials:
-
Human Cathepsin G
-
This compound
-
Suc-Ala-Ala-Pro-Phe-7-amino-4-methylcoumarin (Suc-Ala-Ala-Pro-Phe-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.5 M NaCl)
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Cathepsin G in an appropriate buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-AMC in DMSO.
-
Dilute all stock solutions to their final working concentrations with Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test wells: Assay Buffer, Cathepsin G solution, and varying concentrations of this compound solution.
-
Control wells (no inhibitor): Assay Buffer, Cathepsin G solution, and an equivalent volume of DMSO.
-
Blank wells (no enzyme): Assay Buffer and an equivalent volume of DMSO.
-
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add the Suc-Ala-Ala-Pro-Phe-AMC substrate solution to all wells.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes. The increase in fluorescence is due to the release of AMC.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear range of the fluorescence vs. time plot.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the chymotrypsin assay.
-
Isothermal Titration Calorimetry (ITC) for this compound-Protease Binding
ITC directly measures the heat changes that occur upon binding of an inhibitor to a protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Purified target protease (e.g., α-chymotrypsin)
-
This compound
-
Matching buffer for both protease and this compound solutions (e.g., phosphate-buffered saline, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the protease extensively against the chosen buffer to ensure buffer matching.
-
Dissolve this compound in the same dialysis buffer. It is critical that the buffer for the protease and this compound are identical to minimize heats of dilution.
-
Degas both solutions to prevent bubble formation in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protease solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of this compound in the syringe should typically be 10-20 times higher than the protease concentration in the cell.
-
-
Titration:
-
Perform a series of small, sequential injections of the this compound solution into the protease solution while stirring.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data (heat flow over time) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protease.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).
-
Conclusion
This compound remains a cornerstone for the study of protease function and inhibition. Its well-defined mechanism of action, characterized by slow, tight-binding, and reversible covalent modification of the active site serine, provides a clear framework for understanding its potent inhibitory effects. The quantitative data on its inhibitory constants against a variety of proteases underscore its utility as both a specific inhibitor for chymotrypsin-like enzymes and a broader-spectrum protease inhibitor at higher concentrations. Furthermore, the elucidation of its impact on critical cellular signaling pathways, such as NF-κB and TGF-β, highlights its potential as a pharmacological agent for inflammatory and fibrotic diseases. The detailed experimental protocols provided herein offer a practical guide for researchers to further investigate the nuanced interactions of this compound and to explore its therapeutic applications. The continued study of this compound and its analogs will undoubtedly contribute to the development of novel therapeutics targeting protease-mediated pathologies.
References
- 1. A proteasome inhibitor prevents activation of NF-kappa B and stabilizes a newly phosphorylated form of I kappa B-alpha that is still bound to NF-kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - XenWiki [wiki.xenbase.org]
- 4. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chymostatin: A Technical Guide to its Discovery, Origin, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and fundamental characteristics of chymostatin, a potent protease inhibitor of microbial origin. It is designed to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development. This document delves into the seminal research that led to its identification, the producing microorganisms, and the intricate details of its isolation and characterization. Key experimental protocols are outlined to provide a practical understanding of the methodologies employed in its study. Quantitative data on its inhibitory activity are presented in a structured format for comparative analysis. Furthermore, this guide includes visualizations of the discovery workflow and its mechanism of action to facilitate a deeper comprehension of this important biomolecule.
Discovery and Origin
This compound was first discovered in 1970 by Hamao Umezawa and his colleagues in Japan.[1][2][3][4] Their research focused on screening microbial culture filtrates for inhibitors of various enzymes, a program that led to the discovery of several important bioactive compounds. This compound was identified as a potent inhibitor of chymotrypsin, a key digestive enzyme.[1]
Producing Microorganisms
This compound is a natural product synthesized by several species of actinomycetes, a group of Gram-positive bacteria known for their ability to produce a wide array of secondary metabolites with diverse biological activities. The original strains identified as this compound producers were Streptomyces hygroscopicus (Strain MC521-C8) and Streptomyces lavendulae (Strain MC524-C1).
Chemical Structure and Properties
Subsequent research by Tatsuta and colleagues in 1973 elucidated the chemical structure of this compound.[3][5] It was revealed to be a peptide aldehyde, specifically a mixture of three closely related components designated as this compound A, B, and C. The primary component is this compound A, which constitutes approximately 80% of the natural mixture, followed by this compound B (~15%) and this compound C (~5%).
The core structure of this compound consists of a C-terminal phenylalaninal residue, which is crucial for its inhibitory activity. The three variants differ in the amino acid residue at the X position:
-
This compound A: X = L-Leucine
-
This compound B: X = L-Valine
-
This compound C: X = L-Isoleucine
Table 1: Physicochemical Properties of this compound
| Property | Description |
| Molecular Formula | This compound A: C₃₁H₄₁N₇O₆this compound B: C₃₀H₃₉N₇O₆this compound C: C₃₁H₄₁N₇O₆ |
| Molecular Weight | This compound A: 607.7 g/mol this compound B: 593.7 g/mol this compound C: 607.7 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and glacial acetic acid. Sparingly soluble in water, methanol, and ethanol. Insoluble in ethyl acetate, ether, and hexane. |
| Stability | Stock solutions in DMSO are stable for months at -20°C. Dilute aqueous solutions are less stable due to the potential for oxidation of the terminal aldehyde. |
Mechanism of Action
This compound is a potent, reversible inhibitor of serine and cysteine proteases, with a particular selectivity for chymotrypsin-like serine proteases.[2] The inhibitory activity of this compound is primarily attributed to its C-terminal aldehyde group, which interacts with the active site serine residue of the target protease.
The aldehyde group of this compound forms a covalent hemiacetal linkage with the hydroxyl group of the catalytic serine in the enzyme's active site. This stable complex mimics the transition state of the normal enzymatic reaction, thereby blocking the enzyme's catalytic activity.
Figure 1: Mechanism of this compound inhibition of serine proteases.
Quantitative Inhibition Data
This compound exhibits a broad range of inhibitory activity against various proteases. The following table summarizes its inhibitory constants (Ki) and 50% inhibitory concentrations (IC₅₀) for several key enzymes.
Table 2: Inhibitory Activity of this compound against Various Proteases
| Enzyme | Enzyme Class | Organism/Source | Inhibition Constant (Ki) | IC₅₀ |
| α-Chymotrypsin | Serine Protease | Bovine Pancreas | 0.15 nM | 0.15 µg/mL |
| Cathepsin G | Serine Protease | Human Neutrophil | 7.5 nM | - |
| Human Chymase | Serine Protease | Human Mast Cell | 9.36 nM[2] | - |
| Papain | Cysteine Protease | Carica papaya | - | 7.5 µg/mL |
| Cathepsin A | Cysteine Protease | - | - | 0.5 µg/mL |
| Cathepsin B | Cysteine Protease | - | - | 1.8 µg/mL |
| Cathepsin D | Aspartic Protease | - | 13.1 nM[4] | - |
| SARS-CoV-2 Mpro | Cysteine Protease | - | - | 15.81 µM[6] |
| Human H441 lung cancer cells | - | Human | - | 1.2 µM[6] |
Experimental Protocols
This section outlines the general experimental methodologies that were instrumental in the discovery and characterization of this compound, based on the foundational research.
Fermentation of Producing Organism
The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus or Streptomyces lavendulae.
-
Medium: A typical fermentation medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.
-
Inoculation: A seed culture of the Streptomyces strain is used to inoculate the production medium.
-
Fermentation Conditions: The fermentation is carried out in a fermenter with controlled temperature (typically 25-30°C), pH (around neutral), and aeration for a period of 2 to 4 days.
Isolation and Purification of this compound
The following workflow illustrates the general procedure for isolating and purifying this compound from the fermentation broth.
Figure 2: General workflow for the discovery and isolation of this compound.
Chymotrypsin Inhibition Assay
The inhibitory activity of this compound against chymotrypsin is a cornerstone of its characterization. A typical assay protocol is as follows:
-
Reagents:
-
α-Chymotrypsin solution (e.g., from bovine pancreas) in a suitable buffer (e.g., Tris-HCl, pH 7.8).
-
Substrate solution: N-Benzoyl-L-tyrosine ethyl ester (BTEE) or similar chromogenic/fluorogenic substrate.
-
This compound solution of varying concentrations.
-
Reaction buffer.
-
-
Procedure:
-
Pre-incubate the α-chymotrypsin solution with different concentrations of this compound for a defined period at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the rate of product formation over time. For a chromogenic substrate, this is typically done by measuring the change in absorbance at a specific wavelength using a spectrophotometer.
-
Calculate the initial reaction velocities for each this compound concentration.
-
Determine the concentration of this compound that results in 50% inhibition of the enzyme activity (IC₅₀).
-
The inhibition constant (Ki) can be determined by analyzing the data using methods such as the Dixon plot or by fitting the data to the appropriate inhibition model.
-
Conclusion
This compound stands as a landmark discovery in the field of natural product enzyme inhibitors. Its journey from a microbial culture filtrate to a well-characterized molecule with a defined mechanism of action has provided invaluable tools for researchers in biochemistry, cell biology, and drug discovery. The detailed understanding of its origin, structure, and inhibitory properties, as outlined in this guide, continues to inform the development of novel therapeutic agents targeting serine and cysteine proteases. The experimental protocols that underpinned its discovery serve as a testament to the rigorous scientific inquiry that drives progress in the life sciences.
References
- 1. This compound, a new chymotrypsin inhibitor produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound › PeptaNova [peptanova.de]
- 4. glpbio.com [glpbio.com]
- 5. The structure of this compound, a chymotrypsin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Chymostatin: A Technical Guide to its Targets and Roles in Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin, a potent protease inhibitor of microbial origin, has garnered significant attention in biomedical research for its broad-spectrum activity against a variety of proteases. This technical guide provides an in-depth analysis of the molecular targets of this compound, its mechanism of action, and its influence on critical biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies and visual representations of complex biological processes.
Core Targets and Inhibitory Profile of this compound
This compound is a competitive and reversible inhibitor primarily targeting chymotrypsin-like serine proteases and certain cysteine proteases. Its mechanism of action involves the formation of a stable, but reversible, complex with the active site of the target enzyme, thereby blocking substrate access. The inhibitory potency of this compound varies across different proteases, as detailed in the following table of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).
Quantitative Inhibitory Data for this compound
| Target Protease | Enzyme Class | Ki | IC50 | Source(s) |
| Chymotrypsin | Serine Protease | 9.36 nM | - | [1] |
| Cathepsin G | Serine Protease | 150 nM | - | [2][3] |
| Cathepsin D | Aspartic Protease | 13.1 nM | - | [1] |
| SARS-CoV-2 Mpro | Cysteine Protease | - | 15.81 µM | [4] |
| Human H441 Lung Cancer Cells | - | - | 1.2 µM | [4] |
Note: The Ki value for Cathepsin G was reported as 1.5 x 10-7 M, which is equivalent to 150 nM.[2][3]
Key Biological Pathways Modulated by this compound
The therapeutic and research applications of this compound stem from its ability to modulate the activity of key proteases involved in a multitude of cellular processes. By inhibiting these enzymes, this compound can influence signaling cascades critical in inflammation, immune response, and cellular degradation pathways.
Protease-Activated Receptor (PAR) Signaling
Chymotrypsin, a primary target of this compound, is a known activator of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in inflammatory and nociceptive signaling. Activation of PAR2 by proteases involves the cleavage of its N-terminal domain, exposing a tethered ligand that subsequently activates the receptor. This initiates a downstream signaling cascade involving G-proteins (Gαq, Gαs, Gα12/13), β-arrestin, and the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. By inhibiting chymotrypsin, this compound can effectively dampen the activation of this pro-inflammatory pathway.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activity is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB in the cytoplasm. The degradation of IκBα is a critical step for NF-κB activation and its subsequent translocation to the nucleus. This compound can indirectly inhibit NF-κB activation by targeting calpain, a calcium-dependent cysteine protease. Calpain has been shown to mediate the degradation of IκBα, independent of the canonical proteasomal pathway.[5] By inhibiting calpain, this compound can prevent IκBα degradation, thereby keeping NF-κB in its inactive state in the cytoplasm.
References
- 1. glpbio.com [glpbio.com]
- 2. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Constitutive degradation of IκBα in human T lymphocytes is mediated by calpain - PMC [pmc.ncbi.nlm.nih.gov]
Chymostatin: A Technical Guide to its Biological Effects on Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of chymostatin, a potent protease inhibitor, on various cellular processes. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, quantitative inhibitory data, and effects on key signaling pathways.
Mechanism of Action
This compound is a natural peptide aldehyde isolated from actinomycetes that acts as a reversible inhibitor of several classes of proteases.[1][2] Its primary mechanism involves the formation of a stable, covalent hemiacetal adduct with the active site serine or cysteine residues of its target enzymes, effectively blocking their catalytic activity.
Primary Targets:
-
Serine Proteases: It is a strong inhibitor of chymotrypsin and chymotrypsin-like serine proteinases.[3][4]
-
Cysteine Proteases: It effectively inhibits lysosomal cysteine proteases, including cathepsins A, B, H, and L.[3][4][5]
-
Other Proteases: It also shows inhibitory activity against chymases and papain, while weakly inhibiting human leukocyte elastase.[3][4]
This compound is noted for its "slow-binding" inhibition of both chymotrypsin and cathepsin G, a characteristic that describes a time-dependent increase in enzyme inhibition.[6]
References
- 1. agscientific.com [agscientific.com]
- 2. thomassci.com [thomassci.com]
- 3. biofargo.com [biofargo.com]
- 4. This compound 9076-44-2 [sigmaaldrich.com]
- 5. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Chymostatin: A Technical Guide to its Structure, Properties, and Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chymostatin, a potent protease inhibitor of microbial origin, is a valuable tool in biochemical research and a subject of interest in drug development. This technical guide provides an in-depth overview of the structural and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for assessing its inhibitory activity.
Introduction
This compound is a bioactive peptide aldehyde isolated from various species of actinomycetes.[1] It is a potent inhibitor of several proteases, with a particular selectivity for chymotrypsin-like serine proteases.[2] This document serves as a comprehensive resource for researchers, detailing the fundamental molecular characteristics of this compound and providing practical guidance for its use in experimental settings.
Molecular Structure and Composition
This compound is not a single compound but a mixture of three closely related hydrophobic tetrapeptide aldehydes, designated as this compound A, B, and C.[1] The primary component is this compound A, which constitutes approximately 80% of the mixture.[1] The general structure consists of a unique N-terminal capreomycidine residue, followed by two amino acids, and a C-terminal phenylalaninal. The variation among Chymostatins A, B, and C lies in the third amino acid residue.[1]
-
This compound A: X = L-leucine
-
This compound B: X = L-valine
-
This compound C: X = L-isoleucine
The IUPAC name for the major component, this compound A, is (2S)-2-[[(1S)-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 9076-44-2 | [2][3] |
| Molecular Formula | C₃₁H₄₁N₇O₆ (this compound A & C) C₃₀H₃₉N₇O₆ (this compound B) | [1] |
| Molecular Weight | 607.7 g/mol (this compound A & C) 593.7 g/mol (this compound B) | [1][3] |
| Appearance | White to slightly yellow powder/crystalline solid | [3][4] |
| Melting Point | 205 °C | [3] |
| Solubility | - Soluble in DMSO (10-20 mg/mL) - Soluble in glacial acetic acid (10-20 mg/mL) - Sparingly soluble in water, methanol, ethanol - Insoluble in ethyl acetate, ether, hexane, chloroform | [2][3][4][5] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions in DMSO are stable for months at -20°C. Dilute aqueous solutions are less stable. | [2][3][4] |
Chemical Properties and Mechanism of Action
This compound functions as a potent, reversible, and competitive inhibitor of chymotrypsin and other chymotrypsin-like serine proteases.[2][6][7] Its mechanism of action involves the C-terminal phenylalaninal residue, which mimics the substrate's phenylalanine residue and binds to the active site of the enzyme. The aldehyde group forms a covalent hemiacetal linkage with the serine residue in the catalytic triad of the protease, effectively blocking its activity.[7]
This compound also exhibits inhibitory activity against certain cysteine proteases, such as papain and cathepsins A, B, H, and L. It is, however, ineffective against trypsin, thrombin, plasmin, pepsin, and kallikrein.[2]
The table below summarizes the inhibitory constants (Ki) of this compound against various proteases, illustrating its potency and selectivity.
| Enzyme | Inhibitory Constant (Ki) | Reference(s) |
| Chymotrypsin | 9.36 nM | [2] |
| Chymase | 13.1 nM | [2] |
| Cathepsin G | 1.5 x 10⁻⁷ M | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
For optimal stability, this compound should be dissolved in an appropriate organic solvent to create a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Glacial Acetic Acid
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or glacial acetic acid to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Chymotrypsin Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of this compound against α-chymotrypsin using a spectrophotometric assay with N-Benzoyl-L-tyrosine ethyl ester (BTEE) as the substrate. The hydrolysis of BTEE by chymotrypsin results in an increase in absorbance at 256 nm.
Materials:
-
α-Chymotrypsin
-
N-Benzoyl-L-tyrosine ethyl ester (BTEE)
-
Tris-HCl buffer (e.g., 80 mM, pH 7.8)
-
Calcium chloride (CaCl₂) solution (e.g., 2 M)
-
Methanol
-
1 mM HCl
-
This compound stock solution (prepared as in 5.1)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
1. Reagent Preparation:
- Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 0.1 M CaCl₂.
- Substrate Solution (BTEE): Prepare a 1.07 mM solution of BTEE in 50% (w/w) methanol.
- Enzyme Solution: Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Immediately before use, dilute to the working concentration (e.g., 10-30 µg/mL) in 1 mM HCl.
- Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final inhibitor concentrations in the assay.
2. Assay Protocol:
- Set the spectrophotometer to 256 nm and equilibrate the temperature to 25°C.
- In a quartz cuvette, pipette the following:
- 1.5 mL of Assay Buffer
- 1.4 mL of Substrate Solution (BTEE)
- The desired volume of this compound inhibitor solution (and adjust the buffer volume accordingly to maintain a total volume of 3.0 mL). For the control (uninhibited reaction), add an equal volume of assay buffer.
- Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.
- Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.
- Immediately mix by inversion and record the increase in absorbance at 256 nm for 5 minutes, taking readings at regular intervals (e.g., every 15 seconds).
3. Data Analysis:
- Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔA₂₅₆/min).
- To determine the type of inhibition and the inhibitory constant (Ki), perform the assay with varying concentrations of both the substrate (BTEE) and the inhibitor (this compound).
- Plot the data using a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki value.
Visualizations
The following diagrams illustrate the logical workflow of a chymotrypsin inhibition experiment and the mechanism of action of this compound.
Caption: Workflow for Chymotrypsin Inhibition Assay.
Caption: this compound's Competitive Inhibition Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. | PDF or Rental [articles.researchsolutions.com]
Chymostatin: A Technical Guide to its Role in Protease Inhibition and Protein Breakdown
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chymostatin, a potent protease inhibitor of microbial origin, serves as a critical tool in the study of protein degradation and the development of therapeutic agents. This technical guide provides an in-depth exploration of this compound's mechanism of action, its inhibitory effects on a range of proteases, and its influence on cellular signaling pathways, particularly the NF-κB pathway. Detailed experimental protocols for assessing this compound's inhibitory activity and its impact on protein breakdown are provided, alongside a comprehensive summary of its quantitative inhibitory data. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its application in research and drug development.
Introduction
This compound is a bioactive peptide aldehyde isolated from various species of Streptomyces bacteria.[1] It is a potent inhibitor of several classes of proteases, with a particularly strong affinity for chymotrypsin and other chymotrypsin-like serine proteases.[2] Its ability to specifically target and inhibit these enzymes has made it an invaluable tool for researchers investigating the complex processes of protein turnover, cellular signaling, and disease pathogenesis. This guide will delve into the core aspects of this compound's function, providing the technical details necessary for its effective application in a laboratory setting.
Chemical Properties
This compound is a peptide derivative with the chemical formula C₃₁H₄₁N₇O₆ and a molecular weight of 607.7 g/mol . Its structure features a C-terminal phenylalaninal residue, which is crucial for its inhibitory activity. This compound is typically available as a mixture of three major components: A, B, and C, which differ in the amino acid residue at a specific position.
Mechanism of Action
This compound functions as a competitive, slow-binding inhibitor of target proteases.[3] Its mechanism of action involves the formation of a stable, covalent hemiacetal adduct between the aldehyde group of its C-terminal phenylalaninal residue and the hydroxyl group of the catalytic serine residue within the enzyme's active site.[4] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[4] The inhibition is reversible, but the slow dissociation rate allows for potent and sustained inhibition in experimental settings.
Inhibitory Spectrum and Quantitative Data
This compound exhibits a broad inhibitory spectrum, targeting both serine and cysteine proteases. Its primary targets include chymotrypsin, cathepsin G, and various other cathepsins. The following table summarizes the available quantitative data on this compound's inhibitory potency against a range of proteases.
| Protease Target | Organism/System | Inhibition Parameter | Value |
| α-Chymotrypsin | Bovine Pancreas | Kᵢ | 4 x 10⁻¹⁰ M[3] |
| Cathepsin G | Human | Kᵢ | 1.5 x 10⁻⁷ M[3] |
| Papain | Papaya Latex | ID₅₀ | 7.5 µg/mL |
| Cathepsin A | - | - | Strong Inhibition |
| Cathepsin B | Rat Muscle | - | Inhibition Observed[5] |
| Cathepsin H | - | - | Strong Inhibition |
| Cathepsin L | - | - | Strong Inhibition |
| Human Leukocyte Elastase-1 | Human | - | Weak Inhibition |
| SARS-CoV-2 Mpro | - | IC₅₀ | 15.81 µM |
| Human H441 Lung Cancer Cells | Human | IC₅₀ | 1.2 µM |
Role in Protein Breakdown
This compound has been shown to significantly reduce the rate of protein breakdown in various experimental models, particularly in muscle tissue.[5] By inhibiting the activity of lysosomal proteases such as cathepsins, this compound interferes with the degradation of cellular proteins.[5] Studies have demonstrated that this compound can decrease protein breakdown by 20-40% in isolated muscle preparations without affecting protein synthesis. This selective action on proteolysis makes it a valuable tool for studying the regulation of protein turnover and for investigating potential therapeutic strategies for conditions associated with excessive muscle wasting.
Impact on Cellular Signaling: The NF-κB Pathway
Recent evidence suggests that this compound can modulate cellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB family of transcription factors plays a critical role in inflammation, immunity, and cell survival. This compound has been observed to inhibit the activity of the NF-κB p65 subunit, a key component of the canonical NF-κB pathway.[3][6] While the precise molecular target of this compound within this pathway is still under investigation, its inhibitory effect on p65 suggests an anti-inflammatory potential.
Caption: Proposed mechanism of this compound's effect on the NF-κB signaling pathway.
Experimental Protocols
In Vitro Chymotrypsin Inhibition Assay
This protocol details the measurement of this compound's inhibitory effect on α-chymotrypsin activity using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate.
Materials:
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) solution (1.07 mM in 50% methanol)
-
Tris-HCl buffer (80 mM, pH 7.8) containing 100 mM CaCl₂
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve a range of final concentrations in the assay.
-
In a quartz cuvette, combine 1.5 mL of Tris-HCl buffer and 1.4 mL of BTEE solution.
-
Add a specific volume of the this compound dilution (or buffer for the control) to the cuvette and mix gently.
-
Equilibrate the mixture to 25°C in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding 100 µL of the α-chymotrypsin solution and immediately start recording the absorbance at 256 nm for 5-10 minutes.
-
Calculate the initial rate of reaction (ΔA₂₅₆/min) from the linear portion of the curve for both the control and this compound-treated samples.
-
Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.
Caption: Workflow for the in vitro chymotrypsin inhibition assay.
Cell-Based Protein Breakdown Assay
This protocol provides a general framework for assessing the effect of this compound on overall protein degradation in cultured cells using a pulse-chase labeling method.
Materials:
-
Cultured cells (e.g., myotubes, hepatocytes)
-
Complete cell culture medium
-
Pulse-labeling medium (e.g., methionine-free medium supplemented with [³⁵S]-methionine)
-
Chase medium (complete medium supplemented with excess unlabeled methionine)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Culture cells to the desired confluency in multi-well plates.
-
Incubate the cells in pulse-labeling medium for a defined period (e.g., 1-4 hours) to incorporate the radiolabel into newly synthesized proteins.
-
Wash the cells with chase medium to remove unincorporated radiolabel.
-
Add chase medium containing either this compound at the desired concentration or vehicle control (e.g., DMSO).
-
At various time points during the chase period (e.g., 0, 2, 4, 8, 24 hours), collect both the cell culture medium and the cell lysate.
-
Precipitate the proteins in both the medium and lysate fractions with cold TCA.
-
Centrifuge to pellet the precipitated proteins and wash the pellets.
-
Quantify the radioactivity in the TCA-soluble fraction (degraded proteins) of the medium and the TCA-precipitable fraction (intact proteins) of the cell lysate using a scintillation counter.
-
Calculate the rate of protein degradation as the percentage of total incorporated radioactivity released into the medium over time.
Caption: Workflow for the cell-based protein breakdown assay.
Conclusion
This compound remains a cornerstone tool for researchers in the fields of biochemistry, cell biology, and pharmacology. Its well-characterized mechanism of action and broad inhibitory spectrum make it an indispensable reagent for dissecting the roles of specific proteases in physiological and pathological processes. Furthermore, its ability to modulate protein breakdown and influence cellular signaling pathways highlights its potential as a lead compound for the development of novel therapeutics. The technical information and detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their experimental endeavors and to further unravel the intricate world of protein degradation and its regulation.
References
- 1. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Chymostatin's Impact on Cathepsin B and L Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin, a protease inhibitor of microbial origin, is recognized for its potent inhibitory effects on a range of proteases, including those crucial to human physiology and disease, such as cathepsins B and L.[1][2] Cathepsins B and L are lysosomal cysteine proteases that play critical roles in intracellular protein degradation.[3] However, their dysregulation and extracellular activity are implicated in various pathological processes, including cancer progression, inflammatory disorders, and cardiovascular diseases.[4][5][6] This technical guide provides an in-depth analysis of this compound's inhibitory action on cathepsin B and L, presenting available quantitative data, detailed experimental methodologies for assessing this inhibition, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound Inhibition
While this compound is widely acknowledged as a strong inhibitor of both cathepsin B and L, specific enzymatic inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) are not extensively reported in readily available literature.[1][2] The following table summarizes the available quantitative data regarding this compound's inhibitory activity against cathepsins and other related proteases to provide a comparative context.
| Target Enzyme | Inhibitor | Ki | IC50 | Notes |
| Cathepsin B | This compound | Not explicitly found | Not explicitly found | Described as a strong inhibitor.[1][2] |
| Cathepsin L | This compound | Not explicitly found | 1.2 µM | This value reflects the inhibition of H441 lung cancer cell proliferation, where Cathepsin L is overexpressed, not a direct enzymatic IC50.[7] |
| Cathepsin D | This compound | 13.1 nM | - | A lysosomal aspartyl protease, providing context for this compound's potency against cathepsins.[8] |
| Chymotrypsin | This compound | 9.36 nM | 0.8 nM | A serine protease, highlighting this compound's potent inhibitory activity.[8][9] |
| Cathepsin G | This compound | 1.5 x 10⁻⁷ M | - | A serine protease involved in inflammation.[10] |
Mechanism of Inhibition
This compound is a peptide aldehyde that acts as a competitive, slow-binding inhibitor of cysteine proteases like cathepsins B and L.[10][11] The inhibitory mechanism involves the formation of a covalent but reversible hemiacetal adduct between the aldehyde group of this compound and the active site cysteine residue (Cys25) of the cathepsin. This interaction mimics the transition state of substrate hydrolysis, thereby blocking the enzyme's catalytic activity.
Experimental Protocols
The following are detailed methodologies for conducting in vitro inhibition assays to determine the effect of this compound on cathepsin B and L activity.
Cathepsin B Inhibition Assay
This protocol is adapted from commercially available cathepsin B inhibitor screening kits and established enzymatic assays.[12][13]
1. Materials and Reagents:
-
Human recombinant Cathepsin B (active)
-
This compound
-
Cathepsin B Substrate: Z-Arg-Arg-AMC (Z-RR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
2. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations.
-
In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound solutions to the test wells. Add 10 µL of Assay Buffer containing the same percentage of DMSO to the control wells.
-
Add 20 µL of a pre-diluted human recombinant Cathepsin B solution (e.g., 50 ng/mL in Assay Buffer) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the Cathepsin B substrate Z-RR-AMC (final concentration, e.g., 50 µM) to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration relative to the control and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
Cathepsin L Inhibition Assay
This protocol is based on commercially available cathepsin L inhibitor screening kits and published methodologies.[14][15]
1. Materials and Reagents:
-
Human recombinant Cathepsin L (active)
-
This compound
-
Cathepsin L Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380-400 nm, Emission: 500-510 nm)
2. Assay Procedure:
-
Follow steps 1-4 as described in the Cathepsin B Inhibition Assay protocol.
-
Add 20 µL of a pre-diluted human recombinant Cathepsin L solution (e.g., 20 ng/mL in Assay Buffer) to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Cathepsin L substrate Z-FR-AMC (final concentration, e.g., 20 µM) to all wells.
-
Immediately monitor the increase in fluorescence over time as described for the Cathepsin B assay.
-
Calculate the reaction rates and determine the percent inhibition and IC50 value for this compound against Cathepsin L.
Signaling Pathways Affected by Cathepsin B and L Inhibition
Inhibition of cathepsin B and L by this compound can impact various signaling pathways where these proteases are key players.
Cathepsin B Signaling
Cathepsin B is involved in multiple signaling cascades related to cancer progression, including cell proliferation, invasion, and angiogenesis.[4][5] It can degrade extracellular matrix (ECM) components, activate other proteases like matrix metalloproteinases (MMPs), and influence signaling pathways such as the PI3K/Akt and Ras pathways.[4]
References
- 1. This compound - XenWiki [wiki.xenbase.org]
- 2. This compound 9076-44-2 [sigmaaldrich.com]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review [jcancer.org]
- 5. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B in urological tumors: unraveling its role and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cysteine protease - Wikipedia [en.wikipedia.org]
- 12. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. rsc.org [rsc.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Initial Studies on Chymostatin in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin, a potent protease inhibitor of microbial origin, has been a subject of interest in various biomedical research fields. While its role is well-established in enzymology and certain therapeutic areas, its initial exploration in cancer research has laid some foundational concepts for the broader field of protease inhibition in oncology. This technical guide provides an in-depth overview of the core findings from these early studies, focusing on quantitative data, experimental methodologies, and the implicated signaling pathways.
Core Concepts in this compound's Anticancer Activity
Initial investigations into this compound's potential as an anticancer agent centered on its ability to inhibit proteases, enzymes that are often dysregulated in cancer and play a crucial role in tumor progression, invasion, and metastasis. The primary mechanism of action explored was its inhibitory effect on chymotrypsin-like serine proteases and certain cysteine proteases, which are involved in the degradation of the extracellular matrix, a key step in cancer cell invasion.
Quantitative Data from In Vitro Studies
Quantitative data from early in vitro studies on this compound is limited in the public domain. However, some studies have reported its effects on specific cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| H441 | Human Lung Cancer | IC50 | 1.2 µM | [1] |
Note: The available data is sparse, and further comprehensive studies are required to establish a detailed profile of this compound's potency across a wider range of cancer cell lines.
Key Signaling Pathways Modulated by this compound
The primary signaling pathway implicated in the initial studies of this compound's anticancer effects is the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.
This compound is suggested to inhibit the degradation of IκBα, the inhibitory protein of NF-κB. By preventing IκBα degradation, this compound effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-survival and pro-inflammatory genes.
Experimental Protocols
Detailed experimental protocols from the initial studies on this compound in cancer are not extensively documented in readily available literature. However, based on standard methodologies of the time for in vitro cancer research, the following outlines the likely experimental workflows.
In Vitro Cell Viability and Proliferation Assay
A standard experimental workflow to determine the effect of this compound on cancer cell viability and proliferation.
Conclusion and Future Directions
The initial studies on this compound in cancer research, though not extensive, provided early insights into the potential of protease inhibitors as anticancer agents. The identification of its inhibitory effect on the NF-κB pathway highlighted a key mechanism by which protease activity can influence cancer cell survival and proliferation. However, the limited availability of quantitative data and detailed experimental protocols underscores the need for more comprehensive research to fully elucidate the therapeutic potential of this compound and its analogs in oncology. Future studies should focus on screening a broader range of cancer cell lines to determine its efficacy, conducting in-depth mechanistic studies to identify other potential signaling pathways it may modulate, and performing in vivo studies to assess its antitumor activity in preclinical models. These efforts will be crucial in determining whether this compound or its derivatives can be developed into effective and targeted cancer therapies.
References
Methodological & Application
Chymostatin Protocol for Cell Lysate Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chymostatin in the preparation of high-quality cell lysates for various downstream applications. This compound is a potent protease inhibitor crucial for preventing protein degradation during cell lysis, ensuring the integrity of target proteins for accurate analysis.
Introduction
During cell lysis, the compartmentalization of cellular components is disrupted, leading to the release of endogenous proteases that can rapidly degrade proteins of interest. Protease inhibitors are therefore essential additives to lysis buffers. This compound, a peptide aldehyde of microbial origin, is a well-established inhibitor of chymotrypsin-like serine proteases and some cysteine proteases, such as papain and cathepsins A, B, H, and L. Its inclusion in cell lysis protocols helps to preserve the native state of proteins for downstream applications including Western blotting, immunoprecipitation, and enzyme assays.
Data Presentation
This compound Specifications
| Property | Value | Reference |
| Molecular Weight | ~607.7 g/mol | [1] |
| Typical Working Concentration | 10-100 µM (6-60 µg/mL) | [2] |
| Solubility | Soluble in DMSO (up to 20 mg/mL) and glacial acetic acid. Sparingly soluble in water and methanol. | [2] |
| Storage of Stock Solution (in DMSO) | Stable for months at -20°C. | [3] |
| Storage of Diluted Working Solution | Stable for approximately one month when stored in aliquots at -15 to -25°C. | [2] |
Protease Inhibition Profile of this compound
| Protease Class | Target Proteases | Inhibition Efficacy | Reference |
| Serine Proteases | Chymotrypsin, Chymotrypsin-like proteases, Chymases | Strong | [1][3] |
| Cysteine Proteases | Papain, Cathepsins A, B, H, L | Strong | [3] |
| Other Proteases | Human Leucocyte Elastase | Weak | [3] |
Efficacy of this compound in Preventing Protein Degradation
A study on muscle tissue demonstrated that this compound at a concentration of 20 µM reduced protein breakdown by 20-40%.[2][4] This highlights its effectiveness in preserving protein integrity in biological samples.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.6077 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol for Cell Lysate Preparation using RIPA Buffer with this compound
This protocol is suitable for the lysis of adherent or suspension cells for subsequent analysis by Western blotting.
-
Materials:
-
Cultured cells (adherent or in suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
This compound stock solution (10 mM)
-
Other protease and phosphatase inhibitors (optional, e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
-
-
Procedure:
-
Prepare Complete Lysis Buffer: Immediately before use, supplement the RIPA buffer with this compound to a final concentration of 10-100 µM. For a final concentration of 20 µM, add 2 µL of the 10 mM this compound stock solution to 1 mL of RIPA buffer. Add other desired protease and phosphatase inhibitors. Keep the complete lysis buffer on ice.
-
Cell Harvesting and Washing:
-
Adherent Cells: Place the culture dish on ice. Aspirate the culture medium. Wash the cells once with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in ice-cold PBS and centrifuge again. Discard the supernatant.
-
-
Cell Lysis:
-
Adherent Cells: Add the complete, ice-cold RIPA buffer to the culture dish (e.g., 500 µL for a 10 cm dish). Scrape the cells from the dish using a cell scraper. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Resuspend the cell pellet in the complete, ice-cold RIPA buffer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing every 10 minutes to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: The cell lysate can be used immediately or stored in aliquots at -80°C for long-term use.
-
Mandatory Visualizations
Caption: Experimental workflow for cell lysate preparation using a this compound-containing buffer.
Caption: The MAPK/ERK signaling pathway, which can be studied using lysates prepared with this protocol.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Chymostatin in Protease Inhibitor Cocktails: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of Chymostatin in protease inhibitor cocktails. Detailed protocols, quantitative data, and visual representations of affected signaling pathways are included to facilitate the preservation of protein integrity during experimental procedures.
Introduction
This compound is a potent, reversible inhibitor of a variety of proteases, making it a valuable component of protease inhibitor cocktails.[1][2] It is a peptide aldehyde of microbial origin and is effective against chymotrypsin-like serine proteases and several cysteine proteases.[3][4] Its inclusion in lysis buffers and extraction solutions is critical for preventing the degradation of proteins of interest during cellular and tissue extraction, which is essential for accurate downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.
Mechanism of Action
This compound primarily acts as a competitive inhibitor, binding to the active site of target proteases.[3] This interaction is characterized by the formation of a stable, non-covalent complex that blocks substrate access to the enzyme's catalytic residues.[3] The aldehyde group of this compound is crucial for its inhibitory activity, particularly against serine and cysteine proteases.
Target Proteases and Inhibitory Potency
This compound exhibits a broad inhibitory spectrum. The following tables summarize its target proteases and the available quantitative data on its inhibitory potency.
Table 1: Target Protease Specificity of this compound
| Protease Class | Specific Enzymes Inhibited |
| Serine Proteases | α-, β-, γ-, and δ-Chymotrypsin, Chymotrypsin-like serine proteinases, Chymases, Cathepsin G |
| Cysteine Proteases | Papain, Cathepsin A, Cathepsin B, Cathepsin C, Cathepsin H, Cathepsin L |
Table 2: Quantitative Inhibition Data for this compound
| Target Protease | Inhibition Constant (K_i) | IC_50 |
| Chymotrypsin | 0.4 nM[5] | 0.8 nM[6] |
| Cathepsin G | 150 nM[5] | - |
| Papain | - | - |
| Cathepsin A | - | - |
| Cathepsin B | - | - |
| Cathepsin C | - | - |
| Cathepsin H | - | - |
| Cathepsin L | - | - |
Solubility and Stability
Proper handling and storage of this compound are crucial for maintaining its inhibitory activity.
Table 3: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | Up to 20 mg/mL | Stable for months at -20°C |
| Glacial Acetic Acid | Up to 20 mg/mL | - |
| Water | Sparingly soluble | Aqueous solutions are not recommended for long-term storage |
For optimal results, it is recommended to prepare concentrated stock solutions in DMSO and store them in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Signaling Pathways Affected by this compound-Inhibited Proteases
The proteases inhibited by this compound play critical roles in various cellular processes. By inhibiting these enzymes, this compound can impact these signaling pathways.
Muscle Protein Catabolism
Cathepsins, a major target of this compound, are key mediators of muscle protein breakdown. Their inhibition can help preserve muscle protein integrity, a critical aspect in studies of muscle physiology and disease.
Caption: Inhibition of Cathepsins by this compound in Muscle Protein Catabolism.
Plasminogen Activation and Extracellular Matrix Remodeling
Chymotrypsin-like proteases are involved in the activation of plasminogen to plasmin. Plasmin, in turn, can activate matrix metalloproteinases (MMPs), leading to the degradation of the extracellular matrix (ECM). This pathway is crucial in processes like cell invasion and tissue remodeling.
Caption: this compound's role in the plasminogen activation cascade.
Experimental Protocols
Protocol 1: Preparation of a 100X this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mg/mL (approximately 16.5 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Formulation of a General-Purpose Protease Inhibitor Cocktail (100X) with this compound
Rationale: This cocktail provides broad-spectrum protection against the most common classes of proteases encountered during cell lysis. This compound is included for its potent inhibition of chymotrypsin-like serine proteases and various cysteine proteases.
Materials:
-
100X this compound stock solution (10 mg/mL in DMSO)
-
Other individual protease inhibitor stock solutions (e.g., AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A)
-
DMSO or sterile water for final volume adjustment
Procedure:
-
In a sterile tube, combine the individual protease inhibitor stock solutions to achieve the desired final 100X concentrations. A typical formulation is provided in Table 4.
-
Adjust the final volume with DMSO or sterile water.
-
Mix thoroughly by vortexing.
-
Store the 100X cocktail in aliquots at -20°C.
Table 4: Example Formulation of a 100X General-Purpose Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class | 100X Stock Concentration | Final 1X Concentration |
| AEBSF | Serine | 100 mM | 1 mM |
| Aprotinin | Serine | 1 mg/mL | 1 µg/mL |
| Bestatin | Aminopeptidases | 1 mg/mL | 1 µg/mL |
| E-64 | Cysteine | 1 mg/mL | 1 µg/mL |
| Leupeptin | Serine & Cysteine | 1 mg/mL | 1 µg/mL |
| Pepstatin A | Aspartic | 1 mg/mL | 1 µg/mL |
| This compound | Serine & Cysteine | 1 mg/mL | 1 µg/mL |
Protocol 3: Cell Lysis using a Protease Inhibitor Cocktail Containing this compound
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA, Triton X-100 based)
-
100X Protease Inhibitor Cocktail with this compound
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer to the plate. For a 10 cm plate, use 500 µL to 1 mL of lysis buffer.
-
Immediately before adding the lysis buffer to the cells, add the 100X Protease Inhibitor Cocktail to a final concentration of 1X (e.g., add 10 µL of 100X cocktail to 990 µL of lysis buffer).
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube for downstream analysis or storage at -80°C.
Protocol 4: Fluorescence-Based Protease Inhibition Assay
Principle: This assay measures the activity of a protease by monitoring the increase in fluorescence resulting from the cleavage of a quenched fluorogenic substrate. The inhibitory effect of this compound can be quantified by comparing the rate of fluorescence increase in the presence and absence of the inhibitor.
Materials:
-
Purified protease of interest
-
Fluorogenic protease substrate (e.g., a casein derivative labeled with a fluorophore and a quencher)
-
Assay buffer (specific to the protease being studied)
-
This compound (at various concentrations)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In the wells of the 96-well plate, add the following:
-
Blank: Assay buffer only
-
Control (No Inhibitor): Purified protease in assay buffer
-
Inhibitor Wells: Purified protease and a specific concentration of this compound in assay buffer
-
-
Pre-incubate the plate at the optimal temperature for the protease for 10-15 minutes.
-
Prepare the fluorogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Determine the percent inhibition for each this compound concentration and calculate the IC_50 value.
Caption: Workflow for a fluorescence-based protease inhibition assay.
Conclusion
This compound is an indispensable tool for researchers requiring robust protection of their protein samples from degradation. Its broad inhibitory spectrum against key serine and cysteine proteases ensures the integrity of proteins for a wide range of analytical techniques. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can confidently incorporate this compound into their workflows to achieve reliable and reproducible results.
References
- 1. Biochemistry, Protein Catabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of tissue plasminogen activator to the regulated pathway of secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application of Chymostatin in Protein Purification: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin, a potent protease inhibitor of microbial origin, is a valuable tool in protein purification and analysis. By effectively inhibiting specific classes of proteases, this compound safeguards target proteins from degradation during cell lysis and subsequent purification steps, thereby enhancing protein yield and integrity. This document provides detailed application notes and protocols for the effective use of this compound in various protein purification workflows.
This compound is a competitive, reversible inhibitor primarily targeting chymotrypsin and chymotrypsin-like serine proteases.[1] It also demonstrates inhibitory activity against certain cysteine proteases, such as cathepsins A, B, H, and L.[2] Its mechanism of action involves the formation of a stable, non-covalent complex with the active site of the target protease, thus blocking substrate access.[1]
Data Presentation
Inhibitory Spectrum and Potency of this compound
The efficacy of this compound against various proteases is quantified by its Inhibition Constant (Ki) and Half-maximal Inhibitory Concentration (IC50). Lower values indicate greater potency.
| Protease | Protease Class | Organism/Tissue | Ki | IC50 |
| Chymotrypsin | Serine Protease | Bovine Pancreas | 4 x 10-10 M[3] | 0.8 nM[4] |
| Cathepsin G | Serine Protease | Human Leukocytes | 1.5 x 10-7 M[3] | - |
| Chymase | Serine Protease | Human | 9.36 nM[5] | - |
| Cathepsin D | Aspartic Protease | - | 13.1 nM[5] | - |
| COVID-19 Mpro | Cysteine Protease | SARS-CoV-2 | - | 15.81 µM |
| Human H441 lung cancer cell proliferation | - | Human | - | 1.2 µM |
Note: IC50 values are dependent on experimental conditions.
This compound Specifications
| Property | Value |
| Molecular Weight | ~607.7 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (up to 20 mg/mL) and glacial acetic acid. Sparingly soluble in water and lower alcohols. |
| Storage | Store stock solutions at -20°C. Dilute working solutions are less stable. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or glacial acetic acid
-
Microcentrifuge tubes
Protocol:
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of DMSO or glacial acetic acid to achieve a stock solution concentration of 10 mM (approximately 6 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
General Protocol for Protein Extraction with this compound
This protocol provides a general framework for incorporating this compound into cell lysis procedures. The optimal concentration of this compound may need to be empirically determined but typically ranges from 10 to 100 µM.
Workflow Diagram:
Caption: General workflow for protein purification using this compound.
Protocol:
-
Prepare your lysis buffer of choice. Common lysis buffers include RIPA, Triton X-100-based, or hypotonic buffers. Keep the lysis buffer on ice.
-
Immediately before use, add this compound stock solution to the lysis buffer to a final concentration of 10-100 µM. For a 10 mM stock, this would be a 1:1000 to 1:100 dilution.
-
Perform cell lysis according to your standard protocol (e.g., sonication, douncing, or chemical lysis).
-
Incubate the lysate on ice for 30 minutes to allow for protease inhibition.
-
Proceed with your standard protein purification protocol (e.g., centrifugation to pellet cell debris, followed by affinity chromatography, ion exchange, or size exclusion chromatography).
Protocol 1: Protein Extraction from Mammalian Cells
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA)
-
This compound stock solution (10 mM in DMSO)
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold Lysis Buffer containing this compound (final concentration 20 µM).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the soluble protein to a new tube for downstream applications.
Protocol 2: Protein Extraction from Plant Tissues
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Plant Extraction Buffer (e.g., 100 mM HEPES pH 7.5, 10% glycerol, 5 mM DTT, 1% PVP)
-
This compound stock solution (10 mM in DMSO)
-
Microcentrifuge tubes
Protocol:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled tube.
-
Add ice-cold Plant Extraction Buffer containing this compound (final concentration 50 µM).
-
Vortex vigorously for 1 minute to resuspend the powder.
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris and insoluble material.
-
Collect the supernatant for further purification.
Protocol 3: Protein Extraction from Bacteria
Materials:
-
Bacterial cell pellet
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Lysozyme
-
DNase I
-
This compound stock solution (10 mM in DMSO)
-
Sonicator
Protocol:
-
Resuspend the bacterial cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add this compound to a final concentration of 10 µM.
-
Sonicate the cell suspension on ice to complete lysis. Use short bursts to avoid overheating.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
Signaling Pathways
This compound is a valuable tool for studying signaling pathways where chymotrypsin-like serine proteases or specific cathepsins play a crucial role.
Chymase and the Renin-Angiotensin System
Chymase is a serine protease that can convert angiotensin I to the potent vasoconstrictor angiotensin II, a key player in cardiovascular regulation.[6][7] Inhibition of chymase by this compound can be used to investigate its role in cardiovascular diseases.[8]
Caption: Chymase-mediated angiotensin II production and its inhibition.
Cathepsin B in Apoptosis
Cathepsin B, a cysteine protease inhibited by this compound, can be released from the lysosome into the cytoplasm under cellular stress, where it can initiate a cascade of events leading to apoptosis (programmed cell death).[5][9]
Caption: Cathepsin B-mediated apoptotic pathway and its inhibition.
Conclusion
This compound is an indispensable reagent for preserving protein integrity during purification. Its broad-spectrum inhibitory activity against chymotrypsin-like serine proteases and certain cysteine proteases makes it a versatile tool for researchers across various disciplines. The protocols and data presented herein provide a comprehensive guide for the effective application of this compound to enhance the yield and quality of purified proteins.
References
- 1. google.com [google.com]
- 2. A Rapid Extraction Method for mammalian cell cultures, suitable for quantitative immunoblotting analysis of proteins, including phosphorylated GCN2 and eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 4. This compound can combine with pepstatin to eliminate extracellular protease activity in cultures of Aspergillus niger NRRL-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. course.cutm.ac.in [course.cutm.ac.in]
- 7. Protein Extraction from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
- 8. Protein preparation from plants tissues [ivaan.com]
- 9. biossusa.com [biossusa.com]
Chymostatin: A Versatile Tool for Elucidating Protein Degradation Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin, a potent protease inhibitor of microbial origin, has emerged as an invaluable tool for dissecting the intricate pathways of protein degradation. Its broad-spectrum inhibitory activity against chymotrypsin-like serine proteases and several cysteine proteases, particularly lysosomal cathepsins, allows for the targeted investigation of specific proteolytic systems. These application notes provide a comprehensive overview of this compound's utility in studying protein degradation, complete with detailed protocols and quantitative data to guide researchers in their experimental design.
This compound's ability to readily cross cell membranes makes it an effective agent for both in vitro and in cell-based assays.[1] By inhibiting specific proteases, this compound allows for the accumulation of their substrates, enabling the identification of proteins targeted for degradation and the elucidation of the pathways involved. Its effects on decreasing protein breakdown in various cell and tissue models highlight its utility in studying proteolytic events within the lysosome.[2][3]
Mechanism of Action
This compound primarily functions as a competitive, reversible inhibitor of several classes of proteases. It is particularly effective against:
-
Chymotrypsin-like serine proteases: this compound strongly inhibits enzymes like chymotrypsin, which play roles in digestion and cellular signaling.
-
Cysteine Proteases: It exhibits significant inhibitory activity against lysosomal cysteine proteases, including cathepsins B, H, and L.[4] These enzymes are central to the autophagy-lysosomal pathway, a major route for the degradation of long-lived proteins and cellular organelles.[5][6]
The inhibition of these proteases allows researchers to probe the functional consequences of blocking specific degradation pathways.
Quantitative Data: Inhibitor Specificity
The following table summarizes the inhibitory potency of this compound against various proteases, providing a basis for selecting appropriate experimental concentrations and for interpreting results.
| Protease | Inhibitor Constant (Ki) | IC50 |
| Chymotrypsin | 9.36 nM[1] | - |
| Cathepsin G | 1.5 x 10⁻⁷ M[7] | - |
| Cathepsin D | 13.1 nM[1] | - |
Experimental Protocols
In Vitro Protein Degradation Assay
This protocol is designed to assess the ability of this compound to inhibit the degradation of a specific protein by a purified protease or a cell lysate in a controlled, cell-free environment.
Objective: To determine if a protein of interest is a substrate for a this compound-sensitive protease.
Materials:
-
Purified protein of interest
-
Protease of interest (e.g., chymotrypsin, cathepsin B, or a cell lysate)
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., PBS, Tris-HCl, specific buffer for the protease)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and antibodies specific to the protein of interest
-
Incubator
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: Purified protein + Assay Buffer
-
Protease Activity: Purified protein + Protease
-
Inhibition: Purified protein + Protease + this compound (at various concentrations)
-
-
Pre-incubation (for inhibitor): If testing inhibition, pre-incubate the protease with this compound for 15-30 minutes at the optimal temperature for the protease.
-
Initiate Degradation: Add the purified protein to the reaction mixtures to start the degradation process.
-
Time Course: Incubate the reactions at the optimal temperature. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction tube.
-
Stop Reaction: Immediately stop the reaction in the aliquots by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody specific for the protein of interest.
-
Quantify the band intensity to determine the rate of degradation in the presence and absence of this compound.
-
Expected Results: A decrease in the band intensity of the protein of interest over time in the "Protease Activity" sample, which is attenuated or absent in the "Inhibition" sample, indicates that the protein is degraded by a this compound-sensitive protease.
Cell-Based Protein Stability Assay (Cycloheximide Chase)
This protocol allows for the determination of a protein's half-life within a cellular context and assesses the impact of this compound on its stability, providing insights into its degradation pathway.[8][9][10][11]
Objective: To measure the half-life of a protein of interest in cultured cells and to determine if its degradation is mediated by this compound-sensitive proteases.
Materials:
-
Cultured cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors (excluding this compound for the control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Treatment:
-
Control Group: Treat cells with DMSO (vehicle for this compound).
-
This compound Group: Treat cells with the desired concentration of this compound.
-
Incubate for a predetermined time (e.g., 1-4 hours) to allow for this compound uptake.
-
-
Inhibit Protein Synthesis: Add cycloheximide to all plates to a final concentration that effectively blocks protein synthesis in the specific cell line. This is time point zero (t=0).
-
Time Course: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Analysis:
-
Normalize the protein concentrations of all lysates.
-
Perform SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Quantify the band intensities for each time point.
-
Plot the percentage of the protein remaining at each time point relative to t=0.
-
Calculate the protein half-life for both the control and this compound-treated groups.
-
Expected Results: An increase in the calculated half-life of the protein of interest in the this compound-treated cells compared to the control cells suggests that the protein is degraded, at least in part, by a this compound-sensitive protease, likely within the lysosomal pathway.
Protease Inhibitor Profiling
This protocol is used to characterize the inhibitory profile of this compound against a panel of proteases to understand its specificity.
Objective: To determine the IC50 values of this compound for a range of proteases.
Materials:
-
Panel of purified proteases (e.g., chymotrypsin, trypsin, papain, cathepsin B, L, S)
-
Fluorogenic or chromogenic substrates specific for each protease
-
This compound (serially diluted)
-
Assay buffer appropriate for each protease
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions containing the assay buffer, the specific protease, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the proteases for 15-30 minutes.
-
Initiate Reaction: Add the specific substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence or absorbance at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Results: The resulting IC50 values will provide a quantitative measure of this compound's potency against each protease, allowing for a detailed understanding of its inhibitor profile.
Visualizing the Impact of this compound
To conceptualize the role of this compound in protein degradation, the following diagrams illustrate the relevant pathways and the points of inhibition.
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. It promotes protein synthesis and inhibits autophagy. While this compound does not directly interact with the mTOR signaling components, its inhibition of lysosomal degradation can have indirect effects on cellular homeostasis, which is also influenced by the mTOR pathway. For instance, by blocking the final step of autophagy, this compound can lead to the accumulation of autophagosomes, a cellular state that can influence mTOR signaling.
Conclusion
This compound is a powerful and versatile tool for investigating the complex world of protein degradation. Its well-characterized inhibitory profile, coupled with the detailed protocols provided in these application notes, offers researchers a robust framework for designing and executing experiments aimed at understanding the roles of specific proteases in cellular function and disease. By carefully selecting experimental conditions and employing the appropriate analytical techniques, scientists can leverage this compound to uncover novel insights into the regulation of protein stability and turnover.
References
- 1. glpbio.com [glpbio.com]
- 2. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease [frontiersin.org]
- 7. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 10. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Using Chymostatin to Prevent Proteolysis in Tissue Homogenates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of protein samples extracted from tissues is paramount for accurate downstream analysis in research, diagnostics, and drug development. Endogenous proteases, released during tissue homogenization, can rapidly degrade target proteins, leading to inaccurate quantification and loss of structural and functional information. Chymostatin, a potent protease inhibitor, is a valuable tool for preventing this proteolysis. This document provides detailed application notes and protocols for the effective use of this compound in the preparation of tissue homogenates.
This compound is a reversible inhibitor of a range of proteases, primarily targeting chymotrypsin-like serine proteases and certain cysteine proteases.[1] Its broad-spectrum activity makes it a common component of protease inhibitor cocktails used to preserve protein integrity during extraction from various biological samples, including tissue homogenates.
Mechanism of Action
This compound is a peptide aldehyde that acts as a competitive, slow-binding inhibitor of target proteases. The aldehyde group in this compound forms a stable, reversible covalent bond with the active site serine or cysteine residue of the protease, effectively blocking its catalytic activity. This interaction prevents the protease from cleaving its natural substrates, thereby preserving the protein composition of the tissue homogenate.
Data Presentation: Efficacy of this compound in Preventing Proteolysis
The following table summarizes the inhibitory activity of this compound against key proteases and its effectiveness in preventing protein degradation in tissue homogenates.
| Parameter | Value | Source |
| Target Proteases | Chymotrypsin, Chymotrypsin-like serine proteases, Cathepsin A, B, G, H, L, and Papain | [1] |
| Working Concentration | 10-100 µM | [1] |
| Inhibition of Protein Breakdown in Muscle Tissue | 20-40% reduction with 20 µM this compound | [2][3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or 0.1 M HCl
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality DMSO or 0.1 M HCl.
-
Gently vortex to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.
Protocol for Preparation of Tissue Homogenate with this compound
Materials:
-
Fresh or frozen tissue sample
-
Ice-cold lysis buffer (e.g., RIPA, Tris-HCl with appropriate detergents and salts)
-
This compound stock solution (10 mM)
-
Other protease inhibitors (optional, for a broader spectrum of inhibition)
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or mechanical homogenizer)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Protocol:
-
Place the fresh or frozen tissue sample in a pre-chilled tube on ice.
-
Add ice-cold lysis buffer to the tissue. A general guideline is to use 500 µL of lysis buffer for every 10 mg of tissue.
-
Immediately before homogenization, add this compound stock solution to the lysis buffer to achieve a final concentration of 10-100 µM. For example, add 1-10 µL of a 10 mM this compound stock solution to 1 mL of lysis buffer.
-
If desired, add other protease inhibitors to the lysis buffer to create a comprehensive inhibitor cocktail.
-
Homogenize the tissue on ice until no visible chunks remain. The duration and intensity of homogenization will depend on the tissue type and the homogenizer used.
-
Incubate the homogenate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
-
Centrifuge the homogenate at 10,000-14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C for long-term use.
Visualizations
Signaling Pathways Inhibited by this compound
This compound primarily inhibits chymotrypsin-like serine proteases and certain cathepsins, which are involved in various cellular signaling pathways.
Caption: this compound inhibits key proteases in cellular signaling.
Experimental Workflow for Tissue Homogenization with this compound
The following diagram illustrates the key steps in the protocol for preparing tissue homogenates using this compound to prevent proteolysis.
Caption: Workflow for preventing proteolysis with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Chymostatin Treatment in Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymostatin is a potent, reversible inhibitor of a range of proteases, primarily targeting chymotrypsin-like serine proteases and certain cysteine proteases such as cathepsins.[1] Its ability to prevent the degradation of specific protein substrates makes it a valuable tool in primary cell culture for studying a variety of cellular processes, including protein turnover, signal transduction, and cell differentiation. These application notes provide detailed protocols and data for the effective use of this compound in primary cell culture experiments.
Mechanism of Action
This compound acts by binding to the active site of target proteases, thereby preventing the hydrolysis of their substrates.[2] This inhibition is crucial in primary cell culture, where the activity of endogenous proteases can interfere with experimental outcomes by degrading proteins of interest. By inhibiting these proteases, this compound helps to preserve the integrity of cellular proteins, allowing for more accurate analysis of their function and regulation. The inhibition of specific proteases can also be used to investigate the role of these enzymes in various cellular signaling pathways.[2]
Data Presentation
Quantitative Effects of this compound on Protein Degradation
The efficacy of this compound in preventing protein breakdown has been demonstrated in various primary cell and tissue models. The following table summarizes the quantitative effects of this compound on protein degradation in isolated muscle tissue, a common model for studying proteolysis.
| Tissue/Cell Type | This compound Concentration | Incubation Time | Effect on Protein Degradation | Reference |
| Isolated rodent leg muscles | 20 µM | Not specified | 20-40% decrease in protein breakdown | [1][3] |
Further studies are required to determine specific IC50 values for this compound in various primary cell types.
Signaling Pathways and Experimental Workflows
This compound's inhibition of proteases can have downstream effects on various cellular signaling pathways. For instance, the inhibition of chymotrypsin-like proteases within the proteasome can impact cellular processes such as apoptosis and the NF-κB signaling pathway.
Experimental Workflow: Assessing this compound's Effect on Protein Degradation in Primary Cardiomyocytes
The following diagram outlines a typical workflow for investigating the impact of this compound on protein degradation in primary cardiomyocytes.
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Primary Cell Culture
This protocol provides a general guideline for treating primary cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experiment.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay kit
Procedure:
-
Cell Seeding: Plate primary cells in appropriate culture vessels at a density that allows for optimal growth and response to treatment. Allow cells to adhere and stabilize overnight or as required for the specific cell type.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture medium. It is recommended to perform a dose-response experiment (e.g., 10, 20, 50, 100 µM) to determine the optimal concentration. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific experimental goals and should be optimized.
-
Cell Lysis: Following incubation, wash the cells with ice-cold PBS to remove any residual medium. Add an appropriate volume of cell lysis buffer to each well or dish and incubate on ice to ensure complete cell lysis.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard protein assay. The lysates are now ready for downstream analysis, such as Western blotting or specific protease activity assays.
Protocol 2: Assessing the Effect of this compound on Lipopolysaccharide (LPS)-Induced Cytokine Secretion in Primary Macrophages
This protocol details a method to investigate whether this compound can modulate the inflammatory response of primary macrophages.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages)
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture and Plating: Culture primary macrophages in RPMI-1640 medium. Seed the cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat the macrophages with various concentrations of this compound (e.g., 10-100 µM) or vehicle control for 1-2 hours before LPS stimulation.
-
LPS Stimulation: After the pre-treatment period, add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the cells for 6-24 hours to allow for cytokine production and secretion. The optimal incubation time should be determined empirically.
-
Sample Collection: After incubation, centrifuge the plate to pellet any detached cells and collect the culture supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the vehicle-treated, LPS-stimulated group to determine the effect of this compound on cytokine secretion.
Conclusion
This compound is a versatile and effective tool for researchers working with primary cell cultures. Its ability to inhibit a specific set of proteases allows for the preservation of protein integrity and the investigation of the roles of these proteases in various cellular functions. The protocols and data presented here provide a foundation for the successful application of this compound in your research, enabling more accurate and reliable experimental outcomes. As with any experimental reagent, optimization of concentrations and incubation times for your specific primary cell type and experimental question is highly recommended.
References
- 1. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Sample Preparation Utilizing Chymostatin
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the effective use of Chymostatin in Western blot sample preparation to ensure protein integrity and prevent degradation. Adherence to these guidelines will enhance the accuracy and reproducibility of Western blotting experiments.
Introduction to this compound
This compound is a potent, reversible competitive inhibitor of a variety of proteases, making it an invaluable tool in preserving protein integrity during cell lysis and sample preparation for downstream applications like Western blotting.[1][2][3] It is particularly effective against chymotrypsin-like serine proteases and several cysteine proteases.[4] Its broad-spectrum activity helps to minimize proteolytic degradation that can otherwise lead to inaccurate protein quantification and the appearance of non-specific bands on a Western blot.
Mechanism of Action: this compound acts by binding to the active site of target proteases, thereby preventing them from cleaving their protein substrates.[3] This inhibition is crucial during the initial stages of cell lysis when endogenous proteases are released from cellular compartments and can rapidly degrade proteins of interest.
Quantitative Comparison of Protease Inhibitors
To aid in the selection of the most appropriate protease inhibitor for your specific application, the following table summarizes the inhibitory constants (Ki) and/or the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used protease inhibitors against key proteases. Lower values indicate higher potency.
| Inhibitor | Target Protease(s) | Ki / IC50 |
| This compound | Chymotrypsin | Ki: 9.36 nM[4] |
| Cathepsin D | Ki: 13.1 nM[4] | |
| Cathepsin G | Ki: 1.5 x 10⁻⁷ M[3] | |
| COVID-19 Mpro | IC50: 15.81 µM[5] | |
| Leupeptin | Cathepsin B | Ki: 6 nM[2] |
| Calpain | Ki: 10 nM[2] | |
| Trypsin | Ki: 35 nM[2] | |
| Plasmin | Ki: 3.4 µM[2] | |
| Aprotinin | Trypsin (bovine) | Ki: 0.06 pM[1] |
| Chymotrypsin (bovine) | Ki: 9 nM[1] | |
| Plasmin (human) | Ki: 0.23 nM[1] | |
| AEBSF (Pefabloc SC®) | Trypsin | IC50: < 15 µM |
| Chymotrypsin, Plasmin, Kallikrein, Thrombin | Effective concentration: 0.1 - 1.0 mM[6] |
Experimental Protocols
Stock Solution Preparation
This compound Stock Solution (10 mM):
-
Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is approximately 607.7 g/mol .
-
Dissolve the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.
Protocol 1: Sample Preparation from Cultured Cells
This protocol is suitable for both adherent and suspension cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, see recipe below)
-
This compound stock solution (10 mM)
-
Other protease and phosphatase inhibitor cocktails (optional, but recommended)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Lysis Buffer Recipe (RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Place the culture dish on ice. Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Lysis Buffer Preparation: Immediately before use, add this compound to the Lysis Buffer to a final concentration of 10-100 µM (e.g., add 1-10 µL of a 10 mM stock solution to 1 mL of Lysis Buffer). If using, add other protease and phosphatase inhibitors to the manufacturer's recommended concentrations. Keep the supplemented Lysis Buffer on ice.
-
Cell Lysis:
-
Adherent Cells: Add the supplemented Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish). Scrape the cells using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Resuspend the cell pellet in the supplemented Lysis Buffer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for Electrophoresis:
-
To an aliquot of the protein lysate, add an equal volume of 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5 minutes to denature the proteins.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C for future use.
-
Protocol 2: Sample Preparation from Tissue
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Tissue homogenization buffer (see recipe below)
-
This compound stock solution (10 mM)
-
Other protease and phosphatase inhibitor cocktails (optional, but recommended)
-
Dounce homogenizer or sonicator
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Tissue Homogenization Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% Triton X-100
-
1 mM EDTA
-
1 mM EGTA
Procedure:
-
Tissue Collection and Freezing: Immediately after dissection, snap-freeze the tissue sample in liquid nitrogen to prevent protein degradation.
-
Tissue Grinding: In a pre-chilled mortar, grind the frozen tissue into a fine powder using a pestle.
-
Lysis Buffer Preparation: Immediately before use, add this compound to the Tissue Homogenization Buffer to a final concentration of 10-100 µM. If using, add other protease and phosphatase inhibitors. Keep the supplemented buffer on ice.
-
Homogenization: Transfer the tissue powder to a pre-chilled tube containing the supplemented Tissue Homogenization Buffer. Further homogenize the sample using a Dounce homogenizer or a sonicator on ice.
-
Incubation: Incubate the homogenate on a rotator at 4°C for 1-2 hours.
-
Clarification: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Sample Preparation for Electrophoresis: Prepare the samples for SDS-PAGE as described in Protocol 1, step 8.
Mandatory Visualizations
Experimental Workflow for Western Blot Sample Preparation
Caption: Workflow for preparing protein lysates from cell culture and tissue samples for Western blotting, highlighting the addition of this compound.
NF-κB Signaling Pathway and the Importance of Protease Inhibition
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Its activation is tightly controlled, in part, by the proteasomal degradation of its inhibitor, IκBα. The use of protease inhibitors is critical when studying this pathway to prevent non-specific degradation of pathway components.
Caption: The NF-κB signaling pathway, illustrating the critical step of IκBα degradation and the necessity of protease inhibitors during sample preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AEBSF - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using Chymostatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro enzyme inhibition assays using chymostatin, a potent protease inhibitor. The information is intended to guide researchers in accurately determining the inhibitory activity of this compound against its target enzymes, primarily chymotrypsin-like serine proteases and certain cysteine proteases.
Introduction
This compound is a competitive and slow-binding peptide aldehyde inhibitor of several classes of proteases.[1] It is particularly effective against chymotrypsin, with a very low inhibition constant (Ki).[1] Its mechanism of action involves the formation of a stable hemiacetal between the aldehyde group of this compound and the active site serine of the protease.[1] this compound is a valuable tool in studying the roles of specific proteases in physiological and pathological processes and for screening potential drug candidates. This document outlines the necessary procedures for preparing reagents, performing the enzyme inhibition assay, and analyzing the resulting data.
Target Enzymes and Inhibitory Activity
This compound exhibits inhibitory activity against a range of proteases. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. Below is a summary of reported IC50 values for this compound against various enzymes.
| Enzyme | Organism/Source | Substrate | IC50 | Reference |
| Chymotrypsin | Human | Suc-AAPF-AMC | 0.8 nM | [2] |
| Cathepsin G | Ki = 1.5 x 10⁻⁷ M | [1] | ||
| Papain | ID50 = 7.5 µg/ml | |||
| Cathepsin A | Strong Inhibition | |||
| Cathepsin B | Strong Inhibition | [3] | ||
| Cathepsin H | Strong Inhibition | |||
| Cathepsin L | Strong Inhibition | |||
| Human Leucocyte Elastase | Human | Weak Inhibition |
Experimental Protocols
This section provides a detailed methodology for an in vitro enzyme inhibition assay using this compound against a generic chymotrypsin-like serine protease. The protocol can be adapted for other target enzymes with appropriate modifications to the substrate and buffer conditions.
Materials and Reagents
-
This compound
-
Target Protease (e.g., Bovine Pancreatic Chymotrypsin)
-
Chromogenic or Fluorogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates (clear for colorimetric assays, black for fluorometric assays)
-
Microplate reader
-
Pipettes and tips
Reagent Preparation
This compound Stock Solution (10 mM):
-
Dissolve a known weight of this compound in DMSO to achieve a 10 mM concentration. For example, dissolve 6.08 mg of this compound (MW: 607.7 g/mol ) in 1 mL of DMSO.
-
Store the stock solution in aliquots at -20°C.
Working Solutions of this compound:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay. A common approach is to perform serial dilutions (e.g., 10-fold or 2-fold) to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).[4][5]
Enzyme Working Solution:
-
Prepare a working solution of the target protease in assay buffer at a concentration that yields a linear reaction rate over the desired assay time. The optimal concentration should be determined empirically.
Substrate Working Solution:
-
Dissolve the substrate in an appropriate solvent (e.g., DMSO or assay buffer) to create a stock solution.
-
Dilute the stock solution in assay buffer to the final working concentration. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) of the enzyme.
Assay Procedure
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the this compound working solutions to the appropriate wells in triplicate. Include a vehicle control (assay buffer with the same concentration of DMSO as the inhibitor wells).
-
Add the enzyme working solution to all wells except for the "no-enzyme" control wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance (for colorimetric substrates) or fluorescence (for fluorometric substrates) at regular intervals using a microplate reader. The kinetic mode is preferred to monitor the reaction progress.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of this compound by determining the slope of the linear portion of the progress curve.
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro enzyme inhibition assay.
Chymotrypsin Activation and Signaling Cascade
Chymotrypsin is synthesized as an inactive zymogen, chymotrypsinogen, and is activated through proteolytic cleavage. Once active, chymotrypsin plays a role in various signaling pathways, including those involved in digestion and cellular regulation.
Caption: Simplified chymotrypsin activation and signaling pathway.
References
- 1. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Chymostatin: A Tool for Elucidating Mast Cell Protease Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses, releasing a host of potent mediators upon activation. Among these are neutral proteases, predominantly tryptase and chymase, which are stored in the cells' secretory granules. Chymase, a chymotrypsin-like serine protease, plays a significant role in various physiological and pathological processes, including tissue remodeling, inflammation, and angiotensin II formation.[1][2][3] Understanding the precise functions of chymase is crucial for the development of therapeutics targeting mast cell-mediated diseases. Chymostatin, a peptide aldehyde of microbial origin, is a potent inhibitor of chymotryptic enzymes and serves as an invaluable tool for studying the role of chymase in mast cell biology.[4][5] These application notes provide detailed protocols and data for utilizing this compound to investigate mast cell protease function.
Data Presentation
Table 1: Inhibitory Activity of this compound and Other Protease Inhibitors
| Inhibitor | Target Protease | Inhibition Metric | Value | Reference(s) |
| This compound | Chymotrypsin | IC50 | 0.8 nM | [6] |
| This compound | Cathepsin G | Ki | 1.5 x 10⁻⁷ M | [4] |
| This compound | Chymotrypsin | Ki | 4 x 10⁻¹⁰ M | [4] |
| This compound | Chymase | % Inhibition (at 17 µM) | ~70% (Histamine Release) | [5] |
| This compound | Chymase | % Inhibition | >95% (Enzymatic Activity) | [7] |
| Z-Ile-Glu-Pro-Phe-CO₂Me | Chymase | % Inhibition (at 0.1 µM) | ~80% (Histamine Release) | [5] |
| Soybean Trypsin Inhibitor | Chymase | % Inhibition (at 0.5 µM) | ~60% (Histamine Release) | [5] |
Experimental Protocols
Protocol 1: In Vitro Culture of Human Mast Cells from CD34+ Progenitors
This protocol describes the generation of human mast cells from CD34+ progenitor cells, a crucial first step for many in vitro studies.
Materials:
-
Cryopreserved human CD34+ cells
-
StemSpan™ SFEM II medium
-
Stem cell factor (SCF), IL-6, IL-3 (human recombinant)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Culture flasks
Procedure:
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile conical tube and slowly add StemSpan™ medium.
-
Centrifuge the cells at 300 x g for 10 minutes and discard the supernatant.
-
Resuspend the cell pellet in culture medium (StemSpan™ SFEM II supplemented with 100 ng/mL SCF, 50 ng/mL IL-6, 10 ng/mL IL-3, and 1% Penicillin-Streptomycin).
-
Culture the cells in a humidified incubator at 37°C and 5% CO₂.
-
After one week, replenish the culture with fresh medium containing SCF and IL-6 (omit IL-3).
-
Continue to culture the cells, changing the medium weekly, for 6-8 weeks to allow for differentiation into mature mast cells. Mast cell purity can be assessed by flow cytometry for c-Kit (CD117) and FcεRI expression.[4]
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation. This compound can be used to investigate the role of chymase in this process.
Materials:
-
Cultured mast cells
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 0.4 mM NaH₂PO₄, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 10 mM HEPES, 0.1% BSA, pH 7.4)
-
Anti-IgE antibody (or other stimulus, e.g., compound 48/80)
-
This compound
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.2 M glycine, pH 10.7
-
96-well plates
-
Spectrophotometer
Procedure:
-
Wash cultured mast cells with Tyrode's buffer and resuspend at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add the stimulus (e.g., anti-IgE) to induce degranulation and incubate for 30 minutes at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Transfer an aliquot of the supernatant to a new 96-well plate.
-
To measure total β-hexosaminidase release, lyse an equal number of cells with 0.5% Triton X-100.
-
Add pNAG substrate solution (1.3 mg/mL in 0.1 M citrate buffer) to each well containing supernatant or cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 0.2 M glycine buffer.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release as: (Absorbance of sample - Absorbance of blank) / (Absorbance of total lysate - Absorbance of blank) * 100.
Protocol 3: Chymase Activity Assay (Colorimetric)
This protocol allows for the direct measurement of chymase enzymatic activity and the assessment of this compound's inhibitory effect.[8][9]
Materials:
-
Purified human mast cell chymase
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 M NaCl, pH 8.0)
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a solution of purified chymase in Assay Buffer.
-
In a 96-well plate, add the chymase solution to each well.
-
Add various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15 minutes at 37°C.[10]
-
Initiate the reaction by adding the chromogenic substrate.
-
Immediately measure the change in absorbance at 405 nm over time in a kinetic mode.
-
The rate of the reaction is proportional to the chymase activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Mast Cell Activation Signaling Pathway
Caption: IgE-mediated mast cell activation pathway leading to chymase release.
Experimental Workflow for Studying this compound's Effect on Mast Cell Degranulation
Caption: Workflow for assessing this compound's inhibitory effect on mast cell degranulation.
Logical Relationship of Chymase Inhibition
Caption: this compound blocks the biological effects of chymase by inhibiting its enzymatic activity.
References
- 1. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of chymase as mast cell-stabilizing agents: contribution of chymase in the activation of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Modulation of enzymatic activity of human mast cell tryptase and chymase by protease inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chymase-Dependent Generation of Angiotensin II from Angiotensin-(1-12) in Human Atrial Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uu.diva-portal.org [uu.diva-portal.org]
Troubleshooting & Optimization
Technical Support Center: Chymostatin Solubility and Solution Preparation
This guide provides detailed information for researchers, scientists, and drug development professionals on the solubility of chymostatin in common laboratory solvents. It includes quantitative data, protocols for solution preparation, and troubleshooting advice for common experimental issues.
This compound Solubility Data
This compound exhibits varying solubility depending on the solvent. For high-concentration stock solutions, organic solvents are necessary. It is sparingly soluble in aqueous solutions and short-chain alcohols.
Quantitative Solubility Summary
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mg/mL | A clear solution is formed. Sonication may be required at higher concentrations[1][2]. |
| Glacial Acetic Acid | 10-20 mg/mL | Yields a clear, colorless to yellow solution. |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | For use in aqueous experimental systems, a 1:1 mixture with phosphate-buffered saline can be used[1]. |
| Water | Sparingly Soluble | This compound is only slightly soluble in water. |
| Methanol | Sparingly Soluble | |
| Ethanol | Sparingly Soluble | |
| Ethyl Acetate, Hexane, Ether | Insoluble |
Experimental Protocols
Protocol: Preparing a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound for long-term storage.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Inert gas (Argon or Nitrogen)
Procedure:
-
Pre-Weighing Preparation: Before opening, bring the this compound vial to room temperature to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of this compound.
-
Dissolution: Vortex the solution vigorously until all the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution[2].
-
Inert Gas Purge (Optional but Recommended): To minimize oxidation of the terminal aldehyde group, the solvent can be purged with an inert gas like argon or nitrogen before use.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. Under these conditions, the DMSO stock solution is stable for several months.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound solutions.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A: this compound is only sparingly soluble in water and aqueous buffers. To achieve the desired concentration in an aqueous medium, first dissolve the this compound in DMSO at a high concentration (e.g., 10 mg/mL), and then dilute this stock solution into your aqueous buffer of choice. Be aware that the final concentration of DMSO should be kept low to avoid solvent effects in your experiment and that this compound may precipitate if the DMSO concentration in the final solution is too low (under 10%)[3].
Q2: My this compound solution appears cloudy or has precipitates after dilution. Why?
A: This is likely due to the low solubility of this compound in aqueous solutions. If you dilute a concentrated DMSO stock into a buffer and the final DMSO concentration is too low, the this compound can precipitate out of the solution[3]. To resolve this, try to maintain a final DMSO concentration of at least 10% or reduce the final this compound concentration.
Q3: How stable are this compound solutions? How should I store them?
A: The stability of this compound depends on the solvent and storage conditions.
-
DMSO Stock Solutions (e.g., 10 mM): Stable for several months when stored in aliquots at -20°C.
-
Aqueous/Dilute Solutions: These are much less stable, as the terminal aldehyde group is prone to oxidation. It is recommended to prepare these solutions fresh for each experiment and not to store them for more than a day. Avoid repeated freeze-thaw cycles for all solutions[3].
Q4: Can I use solvents other than DMSO to make a stock solution?
A: Yes, glacial acetic acid is also an effective solvent for preparing stock solutions up to 20 mg/mL. Some protocols also mention using 0.1 M HCl. However, DMSO is the most commonly used and recommended solvent for its high solvating power and compatibility with subsequent dilutions into aqueous buffers.
Q5: Are there any specific safety precautions for handling this compound solutions?
A: Yes. When using DMSO as a solvent, be aware that it can permeate the skin and carry dissolved substances with it. Therefore, always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this compound-DMSO solutions.
Visualization
Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate solvent and preparation method for this compound based on experimental requirements.
Caption: Workflow for this compound Solvent Selection.
References
Chymostatin Stock Solution: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of Chymostatin stock solutions. This compound is a potent protease inhibitor crucial for preventing protein degradation in various experimental settings. Ensuring the stability and activity of your this compound stock solution is paramount for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The most commonly recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] Glacial acetic acid can also be used.[1][4] this compound is sparingly soluble in water and short-chain alcohols.
Q2: What is a typical concentration for a this compound stock solution?
A2: A typical stock solution concentration is 10 mM in DMSO.[1] Concentrations of 10 mg/mL to 20 mg/mL in DMSO have also been reported.[2][3][5]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions prepared in DMSO are stable for months when stored at -20°C.[1] Some sources suggest storage at -80°C for up to 6 months.[6] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: How long are dilute working solutions of this compound stable?
A4: Dilute aqueous solutions of this compound (10-100 μM) are only stable for several hours due to the oxidation of the terminal aldehyde group.[1] Therefore, it is recommended to prepare fresh working solutions from the frozen stock for each experiment.
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A5: Cloudiness or precipitation upon dilution in aqueous buffer is a common issue as this compound is sparingly soluble in aqueous solutions.[2] To avoid this, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer. If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. However, for optimal results, preparing a fresh dilution is recommended.
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing and storing this compound solutions.
| Parameter | Value | Solvent | Reference |
| Stock Solution Concentration | 10 mM | DMSO | [1] |
| 10 mg/mL | DMSO | [2][7] | |
| 20 mg/mL | DMSO, Glacial Acetic Acid | [3][5] | |
| Working Concentration | 10 - 100 µM (6 - 60 µg/mL) | Aqueous Buffer | |
| Storage Temperature (Stock) | -20°C | DMSO | [1][2][3][4] |
| -80°C | DMSO | [6] | |
| Stock Solution Stability | Months at -20°C | DMSO | [1] |
| 6 months at -80°C | DMSO | [6] | |
| Working Solution Stability | Several hours | Aqueous Buffer |
Experimental Protocols
Detailed Methodology for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is approximately 607.71 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 6.077 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, if you weighed out 6.077 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution gently until the this compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock will undergo.
-
Storage: Store the aliquots at -20°C for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve | Insufficient solvent or presence of moisture. | Add a slightly larger volume of anhydrous DMSO and vortex thoroughly. Gentle warming may be applied. Ensure your DMSO is of high quality and anhydrous. |
| Stock solution precipitates upon freezing | The concentration may be too high for the storage temperature. | Thaw the solution completely, vortex to redissolve, and consider preparing a slightly more dilute stock solution. |
| Loss of inhibitory activity in experiments | Improper storage, repeated freeze-thaw cycles, or degradation of the working solution. | Always use freshly prepared working solutions. Ensure stock solutions are stored correctly in aliquots at -20°C or -80°C. Avoid repeated freezing and thawing of the main stock. |
| Precipitation when diluting into aqueous buffer | Low solubility of this compound in aqueous solutions. | Perform serial dilutions of your DMSO stock in DMSO first to a concentration closer to your final working concentration before adding it to the aqueous buffer. This helps to minimize the final concentration of DMSO in your experiment while preventing precipitation. |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound stock solutions.
Caption: Simplified mechanism of this compound inhibition of serine proteases.
References
Technical Support Center: Optimizing Chymostatin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of chymostatin in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it inhibit?
This compound is a competitive peptide aldehyde protease inhibitor of microbial origin.[1] It is known to be a strong inhibitor of chymotrypsin-like serine proteases and many cysteine proteases.[1][2] Its targets include chymotrypsin, chymase, and various cathepsins (A, B, C, H, and L).[1][2] It is a weak inhibitor of human leukocyte elastase and does not inhibit trypsin, thrombin, plasmin, pepsin, or kallikrein.
Q2: What is the recommended working concentration of this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type, the specific application, and the level of protease activity. However, a general working concentration range is between 10 to 100 µM.[3] For specific applications, such as inhibiting protein breakdown in muscle tissue, concentrations as low as 20 µM have been shown to be effective.[4] In some instances, for complete inhibition in protease assays, concentrations up to 120 µM have been used in combination with other inhibitors.[5] It is always recommended to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) and glacial acetic acid.[2] A stock solution of 10 mM in DMSO can be prepared and stored at -20°C for several months.[2] It is sparingly soluble in water and ethanol.[2] For use in cell culture, the concentrated stock solution should be diluted in culture medium to the final desired working concentration just before use. Dilute solutions of this compound are less stable and should be used within a few hours.[2]
Q4: Can this compound be used in combination with other protease inhibitors?
Yes, this compound is often included in protease inhibitor cocktails to provide broad-spectrum protection against a variety of proteases.[6] For instance, it has been used effectively in combination with pepstatin, an aspartic protease inhibitor, to achieve near-complete inhibition of extracellular protease activity in fungal cultures.[5]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Low Inhibition of Protease Activity | - Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the target proteases in your specific cell type or lysate. - Degradation of this compound: this compound in dilute working solutions can be unstable. - Presence of Non-Targeted Proteases: Your sample may contain proteases that are not inhibited by this compound (e.g., trypsin, metalloproteases). | - Perform a dose-response experiment to determine the optimal working concentration (see Experimental Protocol 1). - Prepare fresh working solutions of this compound for each experiment from a frozen stock. - Consider using a broader spectrum protease inhibitor cocktail that includes inhibitors for other protease classes.[6] |
| Cell Toxicity or Altered Phenotype | - High this compound Concentration: Although generally considered to have low toxicity, very high concentrations of any compound can be detrimental to cells.[4] - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | - Determine the optimal, non-toxic working concentration by performing a cytotoxicity assay (see Experimental Protocol 2). - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Precipitate Formation in Culture Medium | - Poor Solubility: this compound has limited solubility in aqueous solutions. Adding a high concentration of a DMSO stock directly to the medium can cause it to precipitate. | - Dilute the this compound stock solution in a small volume of culture medium first, and then add it to the final culture volume. - Ensure the final DMSO concentration remains low. |
| Inconsistent Experimental Results | - Variability in this compound Activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor. - Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect protease expression and activity. | - Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Maintain consistent cell culture practices and ensure all experiments are performed with cells at a similar passage number and confluency. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound against Various Proteases
| Protease | IC50 / Ki | Organism | Reference |
| Chymotrypsin | 0.8 nM (IC50) | Human | [7] |
| Cathepsin B | Inhibited | Rat | [4] |
| Cathepsin G | Inhibited | - | - |
| Papain | Weakly Inhibited | - | [1] |
| Human Leukocyte Elastase | Weakly Inhibited | Human | [2] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Working Concentration
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting protease activity in your cell line of interest.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- This compound stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer)
- Protease assay kit (e.g., using a fluorogenic or colorimetric substrate for chymotrypsin-like activity)
- 96-well microplate
- Microplate reader
2. Procedure:
- Cell Culture: Seed your cells in a suitable culture vessel and grow them to the desired confluency (typically 70-80%).
- Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A typical range to test would be 0, 1, 5, 10, 20, 50, and 100 µM.
- Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for a desired period (e.g., 1-2 hours).
- Cell Lysis:
- Wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold cell lysis buffer to each well.
- Incubate on ice for 15-30 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
- Protease Activity Assay:
- Follow the manufacturer's instructions for the chosen protease assay kit.
- In a 96-well plate, add a specific amount of protein lysate from each treatment group.
- Add the protease substrate to each well.
- Incubate for the recommended time at the appropriate temperature.
- Measure the fluorescence or absorbance using a microplate reader.
- Data Analysis:
- Subtract the background reading (wells with no lysate).
- Normalize the protease activity of the this compound-treated samples to the vehicle control.
- Plot the percentage of protease inhibition against the this compound concentration to determine the optimal concentration that gives maximal inhibition with minimal cytotoxicity.
Protocol 2: Cytotoxicity Assay
This protocol helps to assess the potential cytotoxic effects of this compound on your cells.
1. Materials:
- Cell line of interest
- Complete cell culture medium
- This compound stock solution (e.g., 10 mM in DMSO)
- Cytotoxicity assay reagent (e.g., MTT, XTT, or a lactate dehydrogenase (LDH) release assay kit)
- 96-well microplate
- Microplate reader
2. Procedure:
- Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Prepare a range of this compound concentrations in complete culture medium, similar to the range used in Protocol 1. Also, include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
- Incubation: Remove the old medium and add the medium containing the different this compound concentrations to the wells. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
- Cytotoxicity Measurement:
- Follow the specific instructions of the cytotoxicity assay kit you are using.
- For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals before reading the absorbance.[8]
- Data Analysis:
- Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
- Plot cell viability against the this compound concentration to determine the concentration at which this compound becomes cytotoxic to your cells. This will help you establish a safe working concentration range.
Signaling Pathways and Experimental Workflows
This compound's primary role is the inhibition of proteases. However, by preventing the degradation of specific proteins, it can indirectly influence various signaling pathways. Two key pathways that are often regulated by proteasomal degradation and are of interest to many researchers are the NF-κB and PI3K/Akt/mTOR pathways.
NF-κB Signaling Pathway
The NF-κB pathway is crucial in regulating immune responses, inflammation, and cell survival.[9] Its activation is tightly controlled, in part, by the degradation of its inhibitor, IκB.
References
- 1. This compound | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 2. This compound 9076-44-2 [sigmaaldrich.com]
- 3. Research Products International Corp this compound, 5 Milligrams, Quantity: | Fisher Scientific [fishersci.com]
- 4. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound can combine with pepstatin to eliminate extracellular protease activity in cultures of Aspergillus niger NRRL-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Chymostatin Troubleshooting: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Chymostatin is a potent protease inhibitor widely utilized in research and drug development to prevent the degradation of proteins of interest. However, like any experimental reagent, its application can sometimes lead to unexpected results. This technical support center provides a comprehensive guide to troubleshooting common issues encountered when using this compound, complete with detailed protocols and quantitative data to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My protein of interest is still being degraded despite using this compound. What could be the cause?
A1: Incomplete protein protection can arise from several factors:
-
Suboptimal Concentration: The effective concentration of this compound can vary depending on the specific proteases present in your sample and their abundance. The recommended working concentration is typically between 10 to 100 µM (6 to 60 µg/mL). If you are observing degradation, a concentration at the higher end of this range or even slightly above may be necessary. It is advisable to perform a titration experiment to determine the optimal concentration for your specific application.
-
Presence of Insensitive Proteases: this compound is a potent inhibitor of chymotrypsin-like serine proteases and some cysteine proteases like papain and cathepsins A, B, C, H, and L.[1] However, it is a weak inhibitor of human leukocyte elastase and does not inhibit trypsin, thrombin, plasmin, pepsin, or kallikrein.[1][2] If your sample contains a high concentration of proteases that are not effectively targeted by this compound, you may need to use it in combination with other inhibitors in a "cocktail." For example, combining this compound with pepstatin has been shown to inhibit 99-100% of total protease activity in certain fungal cultures.[3]
-
Inhibitor Instability: Dilute solutions of this compound (10-100 μM) are only stable for several hours due to the oxidation of the terminal aldehyde group. For extended experiments, it is crucial to prepare fresh dilutions or consider a timed addition of the inhibitor. Stock solutions in DMSO are stable for months at -20°C.
-
Improper Storage: this compound powder should be stored at -20°C. Reconstituted stock solutions in DMSO are also best stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Q2: I'm observing unexpected bands or cleavage patterns in my Western blot after using this compound. What does this mean?
A2: The appearance of unexpected bands could be due to:
-
Incomplete Inhibition: As discussed in Q1, insufficient this compound concentration or the presence of insensitive proteases can lead to partial degradation of your target protein, resulting in smaller fragments appearing on your blot.
-
Activation of Other Proteases: While less common, the inhibition of a dominant protease could potentially lead to the increased activity of other, less-inhibited proteases that may cleave your protein at different sites.
-
Off-Target Effects: Although generally considered specific, at very high concentrations, any inhibitor may have off-target effects. However, there is limited direct evidence of this compound inducing anomalous cleavage patterns. A careful review of your experimental setup and controls is recommended.
Q3: Is this compound toxic to cells in culture?
A3: this compound is generally considered to have low toxicity to cells at its effective working concentrations.[4][5] Studies have shown that it can be used in cell culture to study protein degradation without significantly affecting cell viability or protein synthesis.[4] However, as with any treatment, it is good practice to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q4: Can this compound interfere with my downstream assays?
A4: Yes, there is a potential for interference with certain assays:
-
Protein Quantification Assays: The solvent used to dissolve this compound, typically DMSO, can interfere with some protein quantification assays. It is important to include the same concentration of the solvent in your standard curve and blank samples to account for this. The peptide nature of this compound itself is unlikely to significantly interfere with common protein assays like Bradford or BCA at its typical working concentrations, as the amount of inhibitor is negligible compared to the total protein in a lysate.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Interference in ELISA is complex and can be caused by various components in the sample matrix.[6][7][8] While there is no widespread report of direct interference by this compound, the solvent (DMSO) or other components of your lysis buffer could affect antibody-antigen binding. It is always recommended to validate your ELISA with appropriate controls, including samples with and without the inhibitor.
-
Mass Spectrometry: Components of protease inhibitor cocktails can potentially interfere with mass spectrometry analysis. It is advisable to remove inhibitors before analysis, for example, by protein precipitation or using specific clean-up columns.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Incomplete Inhibition of Protein Degradation | 1. Suboptimal this compound concentration. 2. Presence of this compound-insensitive proteases. 3. Degradation of this compound in dilute working solutions. 4. Improper storage of stock solutions. | 1. Perform a dose-response experiment to determine the optimal concentration (10-100 µM). 2. Use this compound in a cocktail with other protease inhibitors (e.g., pepstatin, leupeptin, aprotinin). 3. Prepare fresh working solutions for each experiment, especially for long incubations. 4. Store stock solutions in DMSO at -20°C in small aliquots. |
| Unexpected Bands on Western Blot | 1. Partial protein degradation due to incomplete inhibition. 2. Antibody cross-reactivity with protein fragments. | 1. See "Incomplete Inhibition" solutions. Ensure complete lysis and sample preparation on ice. 2. Use a different antibody targeting a different epitope of the protein. Run appropriate controls, including lysates with and without the inhibitor. |
| Reduced Cell Viability | 1. This compound concentration is too high for the specific cell line. 2. Solvent (e.g., DMSO) toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Assay Interference | 1. Solvent interference in colorimetric or fluorometric assays. 2. Components of the lysis buffer affecting assay chemistry. | 1. Include a solvent control in your assay. 2. Perform a spike and recovery experiment to assess matrix effects. Consider buffer exchange or protein precipitation to remove interfering substances before the assay. |
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potential of this compound is quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.
| Protease | Inhibition Constant (Ki) | IC50 |
| Chymotrypsin | 0.4 nM[9] | 6.7 ± 0.5 nM[9] |
| Cathepsin G | 150 nM[9][10] | - |
| Cathepsin D | 13.1 nM[11] | - |
| Papain | - | Weakly inhibits[2] |
Note: Ki and IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, pH, temperature).
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the effective concentration of this compound required to prevent protein degradation in a cell lysate, as assessed by Western blotting.
Materials:
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer)
-
This compound stock solution (10 mM in DMSO)
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against a known labile protein
-
Secondary antibody
Procedure:
-
Cell Lysis: Culture and harvest your cells. Lyse the cell pellet in lysis buffer on ice.
-
Aliquoting: Immediately after lysis, divide the lysate into several aliquots.
-
Inhibitor Addition: Add different final concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) to each aliquot. Also, include a control with the vehicle (DMSO).
-
Incubation: Incubate the lysates at room temperature or 37°C for a set period (e.g., 0, 30, 60 minutes) to allow for protease activity.
-
Sample Preparation: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a membrane.
-
Immunodetection: Probe the membrane with the primary antibody against the labile protein, followed by the appropriate secondary antibody.
-
Analysis: Visualize the bands and compare the integrity of the target protein across the different this compound concentrations and incubation times. The optimal concentration will be the lowest concentration that effectively prevents the degradation of the target protein.
Protocol 2: Assessing Potential Assay Interference
This protocol describes a spike and recovery experiment to determine if this compound or its solvent interferes with a quantitative assay (e.g., ELISA, enzymatic activity assay).
Materials:
-
Your assay system (e.g., ELISA kit)
-
Purified analyte standard
-
Sample matrix (the buffer or lysate in which your analyte will be measured)
-
This compound stock solution
-
Solvent for this compound (e.g., DMSO)
Procedure:
-
Prepare Spiked Samples:
-
Control: Sample matrix with a known concentration of the purified analyte.
-
Spike + Inhibitor: Sample matrix with the same known concentration of the purified analyte and the working concentration of this compound.
-
Spike + Solvent: Sample matrix with the same known concentration of the purified analyte and the corresponding concentration of the solvent.
-
-
Run Assay: Perform your assay according to the manufacturer's instructions on all three samples.
-
Calculate Recovery: Determine the concentration of the analyte in each sample. Calculate the percent recovery for the "Spike + Inhibitor" and "Spike + Solvent" samples using the following formula:
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Analysis:
-
A recovery close to 100% for the "Spike + Solvent" sample indicates no significant interference from the solvent.
-
A recovery close to 100% for the "Spike + Inhibitor" sample suggests that this compound does not interfere with the assay.
-
A significant deviation from 100% recovery in either sample indicates interference.
-
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow for Incomplete Proteolysis Inhibition
This diagram illustrates a logical workflow for troubleshooting experiments where protein degradation is still observed despite the use of this compound.
References
- 1. cephamls.com [cephamls.com]
- 2. agscientific.com [agscientific.com]
- 3. This compound can combine with pepstatin to eliminate extracellular protease activity in cultures of Aspergillus niger NRRL-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Determining the optimal incubation time for Chymostatin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal incubation time for Chymostatin in various experimental setups.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on optimizing incubation time for effective protease inhibition.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Protease Inhibition | Insufficient Incubation Time: The inhibitor has not had enough time to bind to the target protease. | Increase the pre-incubation time of this compound with the enzyme or cell lysate before adding the substrate. Test a time course (e.g., 15, 30, 60, 120 minutes) to determine the optimal pre-incubation period. |
| Inhibitor Concentration Too Low: The concentration of this compound is not sufficient to inhibit the amount of active protease. | Increase the concentration of this compound. A typical working concentration is between 10 to 100 µM.[1] | |
| Inhibitor Instability: this compound, particularly the terminal aldehyde, can be prone to oxidation in dilute aqueous solutions. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[2] | |
| Variable or Inconsistent Results | Pre-incubation Time Not Standardized: Variations in the pre-incubation time between experiments can lead to inconsistent levels of inhibition. | Standardize the pre-incubation time across all experiments. Use a timer to ensure consistency. |
| Inconsistent Sample Handling: Differences in sample preparation (e.g., cell lysis, protein extraction) can affect protease activity and inhibitor effectiveness. | Follow a standardized protocol for sample preparation. Ensure complete lysis and consistent protein concentrations. | |
| Apparent Toxicity or Off-Target Effects in Cell-Based Assays | Incubation Time Too Long: Prolonged exposure to any inhibitor can potentially lead to off-target effects or cellular stress. | Determine the minimum incubation time required for effective inhibition. A shorter incubation period may be sufficient to observe the desired effect on the target pathway without inducing toxicity. In some cell-based assays, a 1-hour incubation has been shown to be effective.[2] |
| Inhibitor Concentration Too High: High concentrations of this compound may lead to non-specific effects. | Perform a dose-response experiment to identify the lowest effective concentration that provides significant inhibition of the target protease. |
Frequently Asked Questions (FAQs)
1. What is the optimal incubation time for this compound?
The optimal incubation time for this compound is experiment-dependent and is influenced by factors such as the target protease, its concentration, the experimental temperature, and the specific assay being performed. For in vitro enzyme assays, a pre-incubation of the enzyme with this compound before adding the substrate is often recommended to allow for binding. This can range from a few minutes to over an hour. For cell-based assays, incubation times can vary from 30 minutes to several hours, depending on the cellular process being investigated.[2] It is crucial to empirically determine the optimal time for your specific experimental conditions.
2. What is the mechanism of action of this compound?
This compound is a competitive and reversible inhibitor of chymotrypsin-like serine proteases and also inhibits certain cysteine proteases like papain and cathepsins A, B, H, and L.[1][3] It acts by forming a non-covalent interaction with the active site of the enzyme.[3]
3. What is the recommended working concentration for this compound?
The effective working concentration of this compound typically ranges from 10 to 100 µM.[1] The optimal concentration will depend on the specific protease being targeted and the experimental system.
4. How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) and glacial acetic acid. Stock solutions (e.g., 10 mM in DMSO) are stable for months when stored at -20°C. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2] Dilute working solutions are less stable and should be prepared fresh for each experiment.
5. Can this compound be used in live cells?
Yes, this compound is cell-permeable and has been used in various cell-based assays. For example, it has been used at concentrations of 20-150 µM to inhibit cellular aggregation of human peripheral blood lymphocytes and at 50 µM for 1 hour to alleviate endoplasmic reticulum stress in kidney tubular cells.[2]
Quantitative Data Summary
| Parameter | Value | Target Enzyme | Reference |
| IC₅₀ | 15.81 µM | COVID-19 Mpro | [2] |
| IC₅₀ | 1.2 µM | Proliferation of human H441 lung cancer cells | [2] |
| Kᵢ | 9.36 nM | Chymotrypsin | [4] |
| Kᵢ | 13.1 nM | Chymase | [4] |
| Effective Concentration | 10 - 100 µM | General Protease Inhibition | [1] |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay to Determine Optimal Incubation Time
This protocol outlines a general procedure to determine the optimal pre-incubation time for this compound with a purified protease.
-
Prepare Reagents:
-
Purified protease solution.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer appropriate for the protease.
-
Substrate solution (e.g., a chromogenic or fluorogenic substrate).
-
-
Experimental Setup:
-
Set up a series of reactions in a microplate.
-
For each pre-incubation time point (e.g., 0, 5, 15, 30, 60, 120 minutes), prepare a reaction mix containing the assay buffer and the purified protease.
-
Add this compound to the desired final concentration (e.g., 50 µM) to the test wells. Add an equivalent volume of DMSO to the control wells.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the protease for the designated pre-incubation times.
-
-
Initiate Reaction:
-
At the end of each pre-incubation period, add the substrate to all wells simultaneously to start the enzymatic reaction.
-
-
Measure Activity:
-
Measure the product formation over time using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each condition.
-
Plot the percentage of inhibition as a function of the pre-incubation time to determine the shortest time required to achieve maximal inhibition.
-
Protocol 2: Cell-Based Assay to Determine Optimal Incubation Time
This protocol provides a framework for optimizing this compound incubation time in a cell culture experiment.
-
Cell Culture:
-
Plate cells at an appropriate density and allow them to adhere or reach the desired confluency.
-
-
Treatment:
-
Treat the cells with this compound at a predetermined effective concentration (e.g., 50 µM).
-
Incubate the cells for various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Include a vehicle control (DMSO) for each time point.
-
-
Cell Lysis:
-
At the end of each incubation period, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing a broad-spectrum protease inhibitor cocktail (excluding inhibitors of the target protease if possible).
-
-
Downstream Analysis:
-
Analyze the cell lysates for the desired endpoint. This could be:
-
Western blotting to detect the cleavage of a specific protein.
-
An activity assay to measure the activity of a downstream enzyme.
-
A cell viability assay to assess cytotoxicity.
-
-
-
Data Analysis:
-
Quantify the results for each time point and compare them to the vehicle control.
-
Determine the shortest incubation time that produces the desired biological effect without significant cytotoxicity.
-
Visualizations
Caption: Workflow for determining optimal this compound incubation time in vitro.
Caption: Inhibition of a signaling pathway by this compound.
References
Chymostatin Stability: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing chymostatin, understanding its stability under different storage conditions is critical for experimental success and data reproducibility. This guide provides a comprehensive overview of this compound stability at room temperature versus -20°C, complete with storage recommendations, a protocol for assessing stability, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to one year, or at -80°C for up to two years.[1][2] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), are stable for several months when stored at -20°C. Some suppliers may ship the lyophilized powder at room temperature, indicating short-term stability in this form.[3][4]
Q2: How stable is this compound in solution at different temperatures?
A2: The stability of this compound in solution is highly dependent on temperature and concentration. Stock solutions (e.g., 10 mM in DMSO) maintain their integrity for months at -20°C. However, dilute working solutions are considerably less stable, lasting only for several hours at room temperature due to the oxidation of the terminal aldehyde group.[5] For reconstituted products, it is recommended to store them in aliquots at -20°C for up to 3-4 weeks to avoid repeated freeze-thaw cycles.
Quantitative Stability Data
| Form | Storage Temperature | Solvent | Concentration | Estimated Stability |
| Lyophilized Powder | Room Temperature | N/A | N/A | Stable for short-term shipping |
| Lyophilized Powder | 2-8°C | N/A | N/A | Recommended for short-term storage |
| Lyophilized Powder | -20°C | N/A | N/A | ≥ 1 year[1] |
| Lyophilized Powder | -80°C | N/A | N/A | ≥ 2 years[1] |
| Stock Solution | -20°C | DMSO | 10 mM | Stable for months |
| Stock Solution | -80°C | DMSO | 10 mM | Stable for up to 6 months[1] |
| Reconstituted Aliquots | -20°C | DMSO/Saline | Dilute | Up to 1 month[6] |
| Dilute Working Solution | Room Temperature | Aqueous Buffer | 10-100 µM | Stable for several hours |
Troubleshooting Guide
Issue: I am seeing a loss of inhibitory activity in my experiments.
Possible Cause 1: Improper storage of this compound.
-
Solution: Ensure that lyophilized this compound is stored at -20°C or below. Prepare stock solutions in an appropriate solvent like DMSO and store them in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Possible Cause 2: Degradation of dilute working solutions.
-
Solution: Prepare fresh dilute working solutions for each experiment. Due to the oxidation of the terminal aldehyde, these solutions are only stable for a few hours at room temperature.[5]
Issue: My this compound solution appears cloudy or has precipitated.
Possible Cause: Low concentration of DMSO in the final solution.
-
Solution: When diluting a DMSO stock solution into an aqueous buffer, ensure that the final concentration of DMSO is sufficient to maintain solubility. Some protocols recommend keeping the DMSO concentration at 10% or higher to prevent precipitation.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a method to determine the stability of a this compound solution under specific laboratory conditions.
Objective: To quantify the degradation of this compound at room temperature versus -20°C over time.
Materials:
-
Lyophilized this compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Chymotrypsin (or another target protease)
-
Chromogenic substrate for the protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
96-well microplate
-
Microplate reader
Methodology:
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in DMSO to prepare a 10 mM stock solution.
-
-
Preparation of Stability Samples:
-
Prepare two sets of aliquots of the this compound stock solution.
-
Store one set at room temperature (e.g., 20-25°C) and the other set at -20°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours for the room temperature sample, and 0, 1, 2, 4 weeks for the -20°C sample), take one aliquot from each storage condition.
-
-
Enzyme Inhibition Assay:
-
For each time point, perform a protease inhibition assay.
-
In a 96-well plate, add the protease and the aged this compound solution (at a suitable final concentration).
-
Incubate for a specific period to allow for inhibition.
-
Add the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader at regular intervals to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound activity at each time point relative to the activity at time 0.
-
Plot the percentage of remaining activity versus time for both storage conditions.
-
Visualizing the Experimental Workflow
References
Chymostatin in Aqueous Buffers: A Technical Guide to Preventing Precipitation
For researchers, scientists, and drug development professionals utilizing Chymostatin, ensuring its proper dissolution and stability in aqueous buffers is critical for experimental success. This technical support center provides a comprehensive guide to effectively use this compound while avoiding precipitation, a common challenge that can impact assay accuracy and reproducibility.
Troubleshooting Guide: this compound Precipitation
This guide addresses the primary issue of this compound precipitation during experimental workflows.
Problem: I've observed precipitation after adding this compound to my aqueous buffer.
Root Causes and Solutions:
-
Direct Dissolution in Aqueous Buffer: this compound is sparingly soluble in aqueous solutions. Direct addition of solid this compound to a buffer will likely result in incomplete dissolution and precipitation.
-
Insufficient Organic Solvent in the Final Solution: When diluting the this compound stock solution into the aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility.
-
Solution: Ensure the final concentration of DMSO in your aqueous working solution is sufficient to keep this compound dissolved. Some sources recommend maintaining a final DMSO concentration of 10% or higher to prevent precipitation.[4]
-
-
Low Temperature of Aqueous Buffer: Adding a concentrated this compound stock solution (in DMSO) to a cold aqueous buffer can cause the inhibitor to precipitate out of solution.
-
Solution: Allow your aqueous buffer to equilibrate to room temperature before adding the this compound stock solution.
-
-
Extended Storage of Aqueous Working Solutions: this compound is not stable for long periods in aqueous solutions. Degradation can occur, and the degraded products may be less soluble.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a this compound stock solution?
A1: DMSO is the most highly recommended solvent for preparing this compound stock solutions.[1][2][3][4][5] Glacial acetic acid and 0.1 M HCl can also be used.[2][3]
Q2: What are the recommended concentrations for this compound stock and working solutions?
A2: Stock solution concentrations of 10-20 mg/mL in DMSO are commonly prepared.[2][3] The typical working concentration in experiments ranges from 10 to 100 µM (approximately 6 to 60 µg/mL).[2][3]
Q3: How should I store my this compound solutions?
A3: Lyophilized this compound should be stored at -20°C.[1][4] A stock solution in DMSO is stable for several months when stored in aliquots at -20°C to prevent repeated freeze-thaw cycles.[2][3][6] Aqueous working solutions are not stable and should be prepared fresh before use.[1][2][3]
Q4: Can I dissolve this compound directly in ethanol or methanol?
A4: this compound is only sparingly soluble in methanol and ethanol, so these are not recommended for preparing concentrated stock solutions.[2][3]
Quantitative Data Summary
The following tables provide a summary of this compound's solubility and stability.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~10-20 mg/mL | [1][2][3] |
| Glacial Acetic Acid | ~10-20 mg/mL | [2][3] |
| 0.1 M HCl | Soluble | [2][3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][7] |
| Water | Sparingly soluble | [2][3] |
| Methanol | Sparingly soluble | [2][3] |
| Ethanol | Sparingly soluble | [2][3] |
Table 2: Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Reference(s) |
| Lyophilized Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -20°C | Several months | [2][3] |
| Dilute Aqueous Solution | Room Temperature | Several hours | [2][3] |
| Dilute Aqueous Solution | 4°C | Not recommended (prepare fresh) | [1] |
| Frozen Aliquots of Dilute Solution | -20°C | Approximately one month (avoid repeated freeze-thaw) | [2][3] |
Experimental Protocol: Preparation of an Aqueous this compound Working Solution
This protocol outlines the recommended procedure for preparing a stable and effective this compound working solution.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound Stock Solution (10 mg/mL in DMSO): a. Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature. b. In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the this compound powder to achieve a final concentration of 10 mg/mL. c. Vortex gently until the this compound is completely dissolved. The solution should be clear. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C.
-
Prepare Aqueous this compound Working Solution (e.g., 100 µM): a. Warm the target aqueous buffer to room temperature. b. Calculate the volume of the 10 mg/mL this compound stock solution needed to achieve the desired final concentration in your aqueous buffer. (Note: The molecular weight of this compound is approximately 607.7 g/mol ). c. Add the calculated volume of the this compound stock solution to the room temperature aqueous buffer. d. Mix immediately by gentle inversion or vortexing. e. Use the freshly prepared working solution in your experiment without delay.
Visual Guides
The following diagrams illustrate the recommended workflow and a troubleshooting decision tree for using this compound.
Caption: Workflow for Preparing Aqueous this compound Solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. キモスタチン | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound (Microbial Streptomyces), 100 mg - LabMal [labmal.com]
- 5. This compound | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Chymostatin Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Chymostatin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of this compound?
This compound is a well-known inhibitor of chymotrypsin-like serine proteases. Its primary target is chymotrypsin. However, it also exhibits inhibitory activity against other proteases, which can lead to off-target effects in cellular assays. Notable off-targets include various cathepsins (such as cathepsin A, B, G, H, and L) and calpains, which are calcium-activated cysteine proteases.[1]
Q2: How can I minimize the off-target effects of this compound in my experiments?
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls. Consider performing a dose-response experiment to determine the optimal concentration for inhibiting your target of interest while minimizing effects on other proteases. Additionally, using a more specific inhibitor for your target protease, if available, can be a valuable control to confirm that the observed phenotype is not due to off-target inhibition by this compound.
Q3: What are the potential cellular consequences of this compound's off-target effects?
Off-target inhibition of proteases like cathepsins and calpains can have significant unintended consequences in cellular assays. These can include alterations in protein turnover, induction of apoptosis, and modulation of signaling pathways.[2][3] For instance, inhibition of calpains has been linked to the induction of apoptosis.[2]
Q4: Can this compound affect cell viability and induce apoptosis?
Yes, through its off-target effects, this compound can impact cell viability and trigger apoptosis. Inhibition of essential proteases like calpains can disrupt cellular homeostasis and activate apoptotic signaling cascades.[2][3] If you observe unexpected changes in cell viability or markers of apoptosis in your this compound-treated cells, it is important to consider the possibility of off-target effects.
Troubleshooting Guides
Problem 1: Unexpected changes in cell morphology or viability after this compound treatment.
-
Possible Cause: Off-target inhibition of essential cellular proteases, such as calpains, leading to cytotoxicity or apoptosis.
-
Troubleshooting Steps:
-
Perform a dose-response analysis: Determine the lowest concentration of this compound that effectively inhibits your target protease while having minimal impact on cell viability.
-
Include a negative control: Use a structurally related but inactive compound to ensure the observed effects are not due to non-specific compound toxicity.
-
Use a more specific inhibitor: If available, use a more selective inhibitor for your target protease as a comparator to confirm the phenotype.
-
Assess markers of apoptosis: Perform assays to detect apoptosis, such as TUNEL staining or caspase activity assays, to determine if programmed cell death is being induced.
-
Problem 2: Inconsistent or unexpected results in signaling pathway analysis.
-
Possible Cause: Off-target inhibition of proteases that are involved in or regulate the signaling pathway under investigation. For example, some proteases can cleave and activate or inactivate signaling proteins.
-
Troubleshooting Steps:
-
Conduct a literature search: Investigate whether any of the known off-targets of this compound are implicated in your signaling pathway of interest.
-
Employ orthogonal validation methods: Use techniques that do not rely on protease inhibition, such as siRNA-mediated knockdown of your target protein, to confirm the signaling phenotype.
-
Profile inhibitor specificity: Use techniques like Activity-Based Protein Profiling (ABPP) or Cellular Thermal Shift Assay (CETSA) to identify the full spectrum of this compound's targets in your specific cell system.
-
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the inhibitory constants (Ki or IC50) of this compound against its primary target and known off-targets. Lower values indicate higher inhibitory potency.
| Target Protease | Inhibitory Constant (Ki or IC50) | Reference |
| Chymotrypsin | 0.4 nM (Ki) | [4] |
| Cathepsin G | 150 nM (Ki) | [4] |
| Chymotrypsin | 0.8 nM (IC50) | [5] |
Note: This table is not exhaustive and inhibitory constants can vary depending on the assay conditions.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Identify Off-Target Engagement
CETSA is a powerful method to assess the engagement of a compound with its target proteins in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol Outline:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Pellet the aggregated proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Activity-Based Protein Profiling (ABPP) for Off-Target Identification
ABPP uses chemical probes that covalently bind to the active site of enzymes, allowing for their detection and quantification. Competitive ABPP can be used to assess the selectivity of an inhibitor.
Protocol Outline:
-
Cell Lysate Preparation: Prepare a protein lysate from your cells of interest.
-
Inhibitor Incubation: Pre-incubate the lysate with different concentrations of this compound or a vehicle control.
-
Probe Labeling: Add an activity-based probe that targets a broad class of proteases (e.g., serine or cysteine proteases).
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE and visualize them using in-gel fluorescence scanning. A decrease in probe labeling for a specific protein in the presence of this compound indicates that it is an off-target.
-
Mass Spectrometry-based: Enrich the probe-labeled proteins (e.g., using a biotin tag on the probe) and identify them by mass spectrometry.
-
Visualizing Potential Off-Target Pathways
Potential Off-Target Effect on Calpain-Mediated Apoptosis
This compound's off-target inhibition of calpains could disrupt the normal regulation of apoptosis. Calpains are involved in the cleavage of several key apoptotic proteins.
Caption: Potential off-target inhibition of calpain by this compound.
Hypothesized Off-Target Modulation of NF-κB Signaling
While direct evidence is limited, off-target effects on upstream proteases could potentially modulate the NF-κB signaling pathway, which is critical for inflammation, immunity, and cell survival.
Caption: Hypothesized off-target modulation of NF-κB signaling.
Experimental Workflow for Investigating Off-Target Effects
This workflow outlines a systematic approach to identifying and validating potential off-target effects of this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by simvastatin in rat vascular smooth muscle cell through Ca2+-calpain and caspase-3 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
Validation & Comparative
Chymostatin vs. Leupeptin: A Comparative Guide to Inhibiting Muscle Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The degradation of muscle protein is a critical area of study in various physiological and pathological states, including muscle atrophy, dystrophy, and cachexia. The use of protease inhibitors is a fundamental tool for researchers investigating the mechanisms of muscle protein breakdown. This guide provides a detailed comparison of two widely used protease inhibitors, chymostatin and leupeptin, in their efficacy at inhibiting muscle protein degradation, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound and leupeptin are both potent inhibitors of proteases involved in muscle protein degradation. While both inhibitors show significant efficacy, they exhibit different inhibitory profiles against specific protease classes. This compound demonstrates a broader spectrum of inhibition, targeting chymotrypsin-like serine proteases in addition to the cysteine proteases inhibited by leupeptin. This distinction can be crucial depending on the specific proteolytic pathways under investigation.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the inhibitory effects of this compound and leupeptin on muscle protein degradation and specific proteases.
Table 1: Inhibition of Overall Muscle Protein Degradation
| Inhibitor | Concentration | Muscle Type | Model | Inhibition of Protein Degradation (%) | Reference |
| This compound | 20 µM | Leg Muscles | Normal, Denervated, and Dystrophic Rodents | 20-40% | [1][2] |
| Leupeptin | Not specified | Skeletal and Cardiac Muscle | Rat (in vitro) | Significant decrease | [3] |
| Leupeptin | Not specified | Leg Muscles | Normal, Denervated, and Dystrophic Rodents | Similar to this compound | [1][2] |
Table 2: Inhibition of Specific Proteases in Muscle
| Inhibitor | Target Protease | Comments | Reference |
| This compound | Cathepsin B | Inhibits this lysosomal proteinase. | [1][2] |
| Ca2+-activated proteinase (Calpain) | Inhibits this soluble proteinase. | [1][2] | |
| Chymotrypsin-like proteinase | Unique inhibitory activity compared to leupeptin. | [1][2] | |
| Leupeptin | Cathepsin B | Inhibits this lysosomal cysteine protease.[3][4] | [1][2][3][4] |
| Calpain | Reversible inhibitor of this Ca2+-activated proteinase.[4] | [1][2][4] | |
| Trypsin | Inhibits this serine protease.[4] | [4] | |
| Plasmin | Inhibits this serine protease.[4] | [4] |
Signaling Pathways in Muscle Protein Degradation
Muscle protein degradation is primarily mediated by two major pathways: the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. Calpains also play a significant role in the initial cleavage of myofibrillar proteins.
Mechanism of Action of Inhibitors
This compound and leupeptin inhibit specific proteases within these degradation pathways.
Experimental Protocols
Measurement of Protein Degradation in Isolated Muscle
This protocol is adapted from studies measuring protein turnover in isolated rodent muscles.
Materials:
-
Krebs-Ringer bicarbonate buffer (KRB), pH 7.4, gassed with 95% O2 / 5% CO2
-
Glucose
-
Insulin
-
Cycloheximide (to inhibit protein synthesis)
-
This compound or Leupeptin
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Isolate extensor digitorum longus (EDL) or soleus muscles from rodents.
-
Pre-incubate muscles in KRB buffer containing glucose and insulin for 30 minutes at 37°C to allow for recovery from the dissection.
-
Transfer muscles to fresh KRB buffer containing cycloheximide to block protein synthesis. For experimental groups, add this compound (e.g., 20 µM) or leupeptin to the buffer.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C with continuous gassing.
-
At the end of the incubation, remove the muscles and homogenize them in a known volume of TCA to precipitate proteins.
-
Centrifuge the homogenate to pellet the precipitated protein.
-
Measure the release of a labeled amino acid (e.g., [3H]-tyrosine, if muscles were pre-labeled) or the net release of tyrosine into the incubation medium as an index of protein degradation.
-
Quantify the amount of released amino acid using liquid scintillation counting or fluorometric methods.
-
Calculate the rate of protein degradation and the percentage of inhibition by comparing the treated groups to the control group.
Assay of Protease Activity in Muscle Homogenates
a) Cathepsin B Activity Assay (Fluorometric)
Materials:
-
Muscle tissue
-
Homogenization buffer (e.g., 50 mM sodium acetate, pH 5.0, containing Triton X-100 and DTT)
-
Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin)
-
This compound or Leupeptin
-
Fluorometer
Procedure:
-
Homogenize muscle tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to obtain the supernatant containing the enzyme.
-
In a 96-well plate, add the muscle extract. For inhibitor studies, pre-incubate the extract with this compound or leupeptin.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the enzyme activity from the rate of fluorescence change and express it relative to the protein concentration of the extract.
b) Calpain Activity Assay (Fluorometric)
Materials:
-
Muscle tissue
-
Extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing EGTA and β-mercaptoethanol)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
CaCl2
-
This compound or Leupeptin
-
Fluorometer
Procedure:
-
Homogenize muscle tissue in ice-cold extraction buffer.
-
Centrifuge to obtain the supernatant.
-
In a 96-well plate, add the muscle extract and the fluorogenic substrate. Add this compound or leupeptin for inhibitor groups.
-
Initiate the reaction by adding CaCl2 to activate calpain.
-
Monitor the increase in fluorescence over time (e.g., Ex/Em = 380/460 nm).
-
Calculate calpain activity based on the rate of fluorescence increase.
c) Chymotrypsin-like Activity Assay (Fluorometric)
Materials:
-
Muscle tissue
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Fluorogenic chymotrypsin substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
This compound
-
Fluorometer
Procedure:
-
Prepare muscle homogenates as described for the other protease assays.
-
In a 96-well plate, add the muscle extract. Pre-incubate with this compound for the inhibitor group.
-
Add the fluorogenic substrate to start the reaction.
-
Measure the kinetic increase in fluorescence (e.g., Ex/Em = 380/460 nm).
-
Determine the chymotrypsin-like activity from the rate of substrate cleavage.
Conclusion
Both this compound and leupeptin are effective inhibitors of muscle protein degradation. The choice between these two inhibitors should be guided by the specific research question. Leupeptin is a suitable choice when focusing on the roles of cathepsins and calpains. This compound offers a broader spectrum of inhibition, which is advantageous when investigating the contribution of chymotrypsin-like proteases in addition to the pathways targeted by leupeptin. For comprehensive inhibition of muscle protein degradation, a cocktail of inhibitors, including both this compound and leupeptin, may be the most effective approach. Researchers should always validate the efficacy of these inhibitors in their specific experimental systems.
References
A Head-to-Head Comparison of Chymostatin and PMSF for Preventing Protein Degradation
In the fields of protein biochemistry and drug development, preventing unwanted protein degradation during experimental procedures is paramount to obtaining reliable and reproducible results.[1][2][3] During cell lysis, endogenous proteases are released from cellular compartments, posing a significant threat to the integrity of the proteins of interest.[3] To counteract this, researchers employ protease inhibitors. Two commonly used inhibitors are Chymostatin and Phenylmethylsulfonyl fluoride (PMSF). This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate inhibitor for their needs.
Mechanism of Action and Target Specificity
This compound is a peptide aldehyde of microbial origin that acts as a potent, reversible inhibitor of chymotrypsin-like serine proteases.[4][5] It also demonstrates strong inhibitory activity against several cysteine proteases, including papain and cathepsins A, B, H, and L.[6][7] Its mechanism involves the formation of a stable hemiacetal between its aldehyde group and the active site serine or cysteine residue of the target protease.
PMSF , on the other hand, is a small molecule that acts as an irreversible inhibitor of serine proteases.[8][9][10][11] It covalently modifies the active site serine residue through a process called sulfonylation, leading to the permanent inactivation of the enzyme.[10][12][13] Its targets include trypsin, chymotrypsin, and thrombin.[8][10][14][15] While it can also inhibit some cysteine proteases like papain, this inhibition is often reversible with the addition of thiol-containing compounds.[8][13]
Performance and Physicochemical Properties: A Comparative Summary
The choice between this compound and PMSF often depends on the specific experimental context, including the target proteases, the required duration of inhibition, and the chemical environment.
| Feature | This compound | PMSF (Phenylmethylsulfonyl fluoride) |
| Inhibition Type | Reversible | Irreversible[8][10][11] |
| Primary Targets | Chymotrypsin-like serine proteases, many cysteine proteases (Cathepsins B, H, L).[4][7] | Serine proteases (e.g., trypsin, chymotrypsin, thrombin).[8][10][14][15] |
| Typical Working Conc. | 10 - 100 µM (6 - 60 µg/mL).[4][6] | 0.1 - 1 mM.[9][16] |
| Solubility | Soluble in DMSO and glacial acetic acid; sparingly soluble in water.[5][17] | Soluble in anhydrous ethanol, methanol, isopropanol; poorly soluble in water.[8][9][10] |
| Stability in Aqueous Solution | Stock solutions in DMSO are stable for months at -20°C. Dilute solutions are less stable due to aldehyde oxidation. | Short half-life; rapidly degrades. Half-life is ~55 min at pH 7.5 and ~35 min at pH 8.0 (25°C).[9][12][18] |
| Toxicity | Generally considered less toxic. | Highly toxic and cytotoxic; should be handled with caution in a fume hood.[19] |
Experimental Data: Efficacy in Preventing Proteolysis
Direct quantitative comparisons in literature highlight the distinct advantages of each inhibitor. A study investigating extracellular proteases from Stenotrophomonas maltophilia demonstrated that both PMSF and this compound effectively inhibit proteolytic activity. In this experiment, PMSF at concentrations of 0.5 mM and 1 mM resulted in approximately 80-90% inhibition.[20] this compound also showed significant, dose-dependent inhibition, with 100 µM achieving nearly 100% inhibition of protease activity.[20]
Another study in isolated rat muscle demonstrated that this compound (at 20 µM) decreased protein breakdown by 20-40% without affecting protein synthesis, suggesting a specific effect on cellular proteases.[21]
| Inhibitor | Concentration | Target System | Observed Effect | Reference |
| PMSF | 1 mM | S. maltophilia supernatant | ~90% reduction in protease activity | [20] |
| This compound | 100 µM | S. maltophilia supernatant | ~100% reduction in protease activity | [20] |
| This compound | 20 µM | Isolated Rat Muscle | 20-40% decrease in protein breakdown | [21] |
This data indicates that while both are effective, this compound can be potent at lower micromolar concentrations for specific targets. PMSF, used at higher concentrations, provides broad and rapid inhibition of serine proteases, which is often sufficient for initial lysis steps.[22]
Experimental Protocol: Protein Extraction from Cultured Cells
This protocol provides a general workflow for preparing a cell lysate using either this compound or PMSF.
Materials:
-
Cell pellet
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Stock Solution:
-
PMSF: 100 mM stock in anhydrous isopropanol or ethanol. Store at -20°C for up to 3 months.[15]
-
This compound: 10 mM stock in DMSO. Store at -20°C for several months.
-
-
Ice bucket
-
Microcentrifuge
Procedure:
-
Prepare Lysis Buffer: Place the required volume of lysis buffer on ice.
-
Add Inhibitor: Immediately before use, add the protease inhibitor to the cold lysis buffer.
-
For PMSF: Add the 100 mM stock solution to a final concentration of 1 mM (a 1:100 dilution).[15]
-
For this compound: Add the 10 mM stock solution to a final concentration of 10-100 µM (a 1:1000 to 1:100 dilution).
-
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer containing the inhibitor. Incubate on ice for 30 minutes, vortexing periodically.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube.
-
Downstream Processing: The protein extract is now ready for downstream applications like quantification, Western blotting, or immunoprecipitation. Because of its short half-life in aqueous solutions, PMSF may need to be added again during subsequent purification steps.[16]
Conclusion
Both this compound and PMSF are valuable tools for preventing protein degradation.
-
Choose PMSF for broad, cost-effective, and rapid inhibition of serine proteases during short procedures like initial cell lysis. Its primary drawbacks are its high toxicity and poor stability in aqueous buffers, which necessitates fresh preparation and careful handling.[9][19][22]
-
Choose this compound when targeting chymotrypsin-like serine proteases or specific cysteine proteases, for longer experiments where inhibitor stability is crucial, or when a less toxic alternative is preferred. While more expensive, its stability and potency at lower concentrations offer distinct advantages.
For comprehensive protection, researchers often use a "cocktail" of multiple inhibitors to target a wider range of proteases simultaneously.[2][23] The choice between this compound and PMSF should be guided by the specific proteases present in the sample, the experimental conditions, and safety considerations.
References
- 1. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - XenWiki [wiki.xenbase.org]
- 7. This compound | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 8. biocompare.com [biocompare.com]
- 9. PMSF - Wikipedia [en.wikipedia.org]
- 10. agscientific.com [agscientific.com]
- 11. PMSF | Serine/Cysteine Protease Inhibitors | TargetMol [targetmol.com]
- 12. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MEROPS - the Peptidase Database [ebi.ac.uk]
- 14. Inhibiteur de protéases PMSF 5 g | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 15. PMSF | Cell Signaling Technology [cellsignal.com]
- 16. ubpbio.com [ubpbio.com]
- 17. This compound 9076-44-2 [sigmaaldrich.com]
- 18. goldbio.com [goldbio.com]
- 19. lifetechindia.com [lifetechindia.com]
- 20. researchgate.net [researchgate.net]
- 21. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. goldbio.com [goldbio.com]
- 23. goldbio.com [goldbio.com]
Chymostatin's Inhibitory Efficacy: A Comparative In Vitro Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of chymostatin's in vitro inhibitory performance against other common protease inhibitors. The experimental data and detailed protocols furnished herein offer a robust resource for selecting the appropriate inhibitor for specific research applications.
This compound, a potent reversible inhibitor of serine and cysteine proteases, is widely utilized in biochemical and cellular studies to prevent protein degradation. Its efficacy is particularly pronounced against chymotrypsin and other chymotrypsin-like serine proteases. This guide delves into a quantitative comparison of this compound with other well-known protease inhibitors—aprotinin, leupeptin, and Phenylmethylsulfonyl Fluoride (PMSF)—highlighting their respective inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various proteases.
Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and its alternatives against a panel of proteases. It is important to note that these values were compiled from various studies and experimental conditions may differ.
| Inhibitor | Target Protease | Inhibitor Constant (Ki) | IC50 |
| This compound | α-Chymotrypsin | 0.4 nM[1] | |
| Cathepsin G | 150 nM[1] | ||
| Protein Methylesterase | 540 nM[2] | ||
| Aprotinin | Trypsin | 0.06 pM | |
| α-Chymotrypsin | 9 nM | ||
| Kallikrein | 0.8 - 1.0 nM | ||
| Plasmin | 0.23 nM | ||
| Leupeptin | Protein Methylesterase | 35 nM[2] | |
| Cathepsin B | ~5 nM[3] | ||
| PMSF | Chymotrypsin | ~200 µM[4] |
Experimental Protocols
In Vitro Chymotrypsin Inhibition Assay
This protocol outlines a standard method for determining the inhibitory activity of compounds against α-chymotrypsin using a synthetic chromogenic substrate.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-α-Benzoyl-L-arginine p-nitroanilide (BAPNA) or other suitable chromogenic/fluorogenic substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Inhibitor stock solutions (e.g., this compound, aprotinin, leupeptin, PMSF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of α-chymotrypsin in Tris-HCl buffer to a final concentration that yields a linear rate of substrate hydrolysis over the desired time course.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitors in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (at various concentrations) or buffer (for control)
-
α-Chymotrypsin solution
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BAPNA substrate solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength (e.g., 405-410 nm for p-nitroaniline release from BAPNA) at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For the determination of the inhibitor constant (Ki), perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using appropriate models (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition models).
-
Visualizing the Molecular Interactions and Experimental Process
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using Graphviz.
Caption: this compound Inhibition Mechanism.
Caption: In Vitro Protease Inhibition Assay Workflow.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leupeptin and this compound inhibit mammalian protein methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. researchgate.net [researchgate.net]
Unlocking Broader Protease Inhibition: A Comparative Guide to the Synergistic Effects of Leupeptin and Chymostatin
For researchers, scientists, and drug development professionals seeking to minimize protein degradation, understanding the combined efficacy of protease inhibitors is paramount. This guide provides a detailed comparison of leupeptin and chymostatin, exploring their potential for synergistic or additive effects in preserving protein integrity.
While direct experimental data quantifying the synergy between leupeptin and this compound is not extensively documented in publicly available literature, their distinct yet overlapping inhibitory profiles provide a strong basis for their combined use to achieve broader and more effective protease inhibition. Both naturally occurring peptide aldehydes are staples in protease inhibitor cocktails, a testament to their complementary roles in preventing unwanted proteolysis during cell lysis and protein extraction.
The primary rationale for using leupeptin and this compound in tandem lies in their ability to target a wider array of proteases than either inhibitor could alone. Leupeptin is a potent inhibitor of serine and cysteine proteases, while this compound also targets certain serine proteases, with a notable inhibitory activity against chymotrypsin-like enzymes, which leupeptin does not affect.[1][2] This complementary action ensures a more comprehensive protection of cellular proteins from degradation.
Comparative Inhibitory Profile
The following table summarizes the known targets of leupeptin and this compound, highlighting their distinct and shared specificities.
| Protease Target | Leupeptin Inhibition | This compound Inhibition | Rationale for Combined Use |
| Serine Proteases | |||
| Trypsin | Yes (Ki = 3.5 nM)[3] | Yes | Broader serine protease inhibition. |
| Plasmin | Yes (Ki = 3.4 nM)[3] | Yes | Enhanced inhibition of fibrinolytic activity. |
| Kallikrein | Yes[3][4] | Yes | Comprehensive inhibition of the kallikrein-kinin system. |
| Chymotrypsin-like proteases | No[3] | Yes[1][2] | Key synergistic potential: this compound covers a class of proteases that leupeptin misses. |
| Cysteine Proteases | |||
| Cathepsin B | Yes (Ki = 4.1 nM)[3] | Yes[1][2] | Additive effect on a key lysosomal protease. |
| Calpain (Ca2+-activated proteinase) | Yes | Yes[1][2] | Combined inhibition of a major calcium-activated protease. |
| Papain | Yes[3] | Yes | Broad inhibition of cysteine proteases. |
| Other Enzymes | |||
| Protein Methylesterase | Yes (Ki = 3.5 x 10⁻⁸ M)[5] | Yes (Ki = 5.4 x 10⁻⁷ M)[5] | Shared inhibitory activity beyond proteases. |
Mechanism of Combined Action
The synergistic or additive effect of leupeptin and this compound stems from their ability to simultaneously inhibit multiple proteolytic pathways. During cellular processes like apoptosis or tissue injury, a cascade of proteases is activated. By using a combination of inhibitors, researchers can effectively block these cascades at multiple points, leading to a more significant reduction in overall protein degradation.
For instance, in studies on muscle protein breakdown, both leupeptin and this compound have been shown to reduce proteolysis by 20-40%.[1][2] While these studies did not explicitly test the inhibitors in combination, the data suggests that their shared targets, such as lysosomal proteases like cathepsin B, are crucial in this process.[1][2][6] The addition of this compound would further inhibit chymotrypsin-like serine proteases that may also contribute to muscle protein degradation.
Experimental Protocols
To experimentally validate the synergistic or additive effects of leupeptin and this compound, a protease activity assay can be employed. The following is a generalized protocol that can be adapted for specific proteases and experimental conditions.
Objective: To determine if the combined use of leupeptin and this compound results in a greater inhibition of protease activity than the sum of their individual effects.
Materials:
-
Purified protease of interest (e.g., trypsin, chymotrypsin, or a cell lysate containing a mixture of proteases)
-
Fluorogenic or chromogenic protease substrate specific to the enzyme being assayed
-
Leupeptin stock solution
-
This compound stock solution
-
Assay buffer (e.g., Tris-HCl or PBS at the optimal pH for the protease)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions for both leupeptin and this compound in the assay buffer.
-
Prepare a working solution of the protease in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, set up the following conditions in triplicate:
-
Control (No Inhibitor): Protease + Assay Buffer + Substrate
-
Leupeptin Only: Protease + Leupeptin (at various concentrations) + Substrate
-
This compound Only: Protease + this compound (at various concentrations) + Substrate
-
Leupeptin + this compound: Protease + Leupeptin (fixed concentration) + this compound (varying concentrations) and vice versa.
-
Blank (No Enzyme): Assay Buffer + Substrate
-
-
-
Incubation:
-
Add the protease and the inhibitor(s) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence or absorbance at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each condition from the linear portion of the progress curves.
-
Determine the percent inhibition for each inhibitor concentration and for the combinations.
-
To assess synergy, the data can be analyzed using methods such as the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Conclusion
The combined use of leupeptin and this compound offers a robust strategy for comprehensive protease inhibition. Their complementary targeting of a wide range of serine and cysteine proteases, including the unique coverage of chymotrypsin-like enzymes by this compound, provides a significant advantage over the use of either inhibitor alone. For researchers aiming to preserve the integrity of their protein samples, the application of a cocktail containing both leupeptin and this compound is a scientifically sound and effective approach. Further quantitative studies are warranted to precisely determine the synergistic potential of this combination against various protease subtypes.
References
- 1. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leupeptin - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Leupeptin and this compound inhibit mammalian protein methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of protease inhibitors and decreased temperature on the degradation of different classes of proteins in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chymostatin and Other Peptide Aldehyde Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chymostatin and other notable peptide aldehyde inhibitors. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Peptide aldehydes are a well-established class of reversible inhibitors targeting serine and cysteine proteases. Their mechanism of action involves the formation of a stable hemiacetal adduct with the active site serine or cysteine residue of the target enzyme. This guide focuses on this compound, a potent inhibitor of chymotrypsin-like serine proteases, and provides a comparative overview of its performance against other common peptide aldehyde inhibitors such as Leupeptin, Antipain, and Elastatinal.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of peptide aldehydes is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound and other selected peptide aldehyde inhibitors against their primary target proteases. It is crucial to consider the experimental conditions under which these values were determined, as they can significantly influence the observed potency.
| Inhibitor | Target Protease | Inhibition Constant (Ki) / IC50 | Experimental Conditions |
| This compound | α-Chymotrypsin | Ki: 0.4 nM[1] | pH 7.5 |
| Cathepsin G | Ki: 150 nM[1] | pH 7.5 | |
| Papain | IC50: 7.5 µg/ml | Not specified | |
| Cathepsin A, B, H, L | Strong inhibitor | Not specified | |
| Leupeptin | Trypsin | Ki: 3.5 nM[2] | Not specified |
| Plasmin | Ki: 3.4 µM[2][3] | Not specified | |
| Cathepsin B | Ki: 6 nM[3] | Not specified | |
| Calpain | Ki: 10 nM[3] | Not specified | |
| Kallikrein | Ki: 19 µM[3] | Not specified | |
| Chymotrypsin | No inhibition | Not specified | |
| Antipain | Papain | IC50: 0.16 µg/ml[4] | Not specified |
| Trypsin | IC50: 0.26 µg/ml[4] | Not specified | |
| Cathepsin A | IC50: 1.19 µg/ml[4] | Not specified | |
| Cathepsin B | IC50: 0.59 µg/ml[4] | Not specified | |
| Chymotrypsin | No inhibition (>250 µg/ml)[4] | Not specified | |
| Elastatinal | Pancreatic Elastase | Ki: 0.21 µM[5] | Not specified |
| Leukocyte Elastase | Weaker inhibition than pancreatic elastase | Not specified | |
| Chymotrypsin-like protease | No activity[5] | Not specified |
Experimental Protocols
Accurate and reproducible assessment of inhibitor potency is paramount in drug discovery and biochemical research. Below are detailed methodologies for key experiments to determine the inhibitory activity of peptide aldehydes against chymotrypsin and cathepsin G.
Protocol 1: Chymotrypsin Inhibition Assay using a Fluorogenic Substrate
This protocol outlines a continuous kinetic assay to determine the inhibitory potency of a compound against chymotrypsin.
Materials:
-
α-Chymotrypsin (bovine pancreas)
-
Chymotrypsin substrate: N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0
-
Inhibitor stock solution (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of α-chymotrypsin in Assay Buffer.
-
Prepare serial dilutions of the inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
In a 96-well plate, add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the inhibitor dilutions to the respective wells. For the control (uninhibited) wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 20 µL of the α-chymotrypsin working solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare the substrate solution (Suc-AAPF-AMC) in Assay Buffer.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37°C for at least 15 minutes, taking readings every 30 seconds.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki or IC50 value.
Protocol 2: Cathepsin G Inhibition Assay using a Fluorogenic Substrate
This protocol describes a method to assess the inhibitory activity of compounds against human neutrophil Cathepsin G.
Materials:
-
Human Neutrophil Cathepsin G
-
Cathepsin G substrate: (Abz)-Thr-Pro-Phe-Ser-Ala-Leu-Gln-(EDDnp)[6]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% (v/v) Triton X-100, pH 7.4
-
Inhibitor stock solution (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
Procedure:
-
Prepare a working solution of Cathepsin G in Assay Buffer.
-
Prepare serial dilutions of the inhibitor in Assay Buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.
-
To the wells of a 96-well black microplate, add 50 µL of Assay Buffer.
-
Add 10 µL of the serially diluted inhibitor to the corresponding wells. For control wells (100% activity), add 10 µL of Assay Buffer containing the same concentration of DMSO.
-
Add 20 µL of the Cathepsin G working solution to each well.
-
Incubate the plate for 15 minutes at 37°C to pre-incubate the enzyme and inhibitor.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
Start the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately monitor the increase in fluorescence in a microplate reader in kinetic mode at 37°C for 15-30 minutes, with readings taken every 60 seconds.
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Determine the IC50 or Ki value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to protease inhibition and experimental design.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 4. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Chymostatin, Bestatin, and Pepstatin for Researchers
In the intricate world of cellular biology and drug development, the precise control of proteolytic activity is paramount. Protease inhibitors are indispensable tools for researchers seeking to understand and manipulate cellular processes. This guide provides a comprehensive comparison of three widely used protease inhibitors: chymostatin, bestatin, and pepstatin. We will delve into their mechanisms of action, target specificities, and present supporting experimental data to aid researchers in selecting the most appropriate inhibitor for their needs.
At a Glance: Key Properties of this compound, Bestatin, and Pepstatin
These three inhibitors, while all targeting proteases, exhibit distinct specificities, making them suitable for different research applications. This compound is primarily known for its inhibition of serine and cysteine proteases, while bestatin targets aminopeptidases, and pepstatin is a potent inhibitor of aspartic proteases.
| Feature | This compound | Bestatin | Pepstatin |
| Primary Target Class | Serine & Cysteine Proteases | Aminopeptidases | Aspartic Proteases |
| Mechanism of Action | Competitive, reversible | Competitive, reversible | Competitive, reversible; transition-state analog |
| Origin | Streptomyces species | Streptomyces olivoreticuli | Streptomyces species |
Quantitative Comparison of Inhibitory Activity
The efficacy of a protease inhibitor is quantitatively described by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency. The following table summarizes the inhibitory activity of this compound, bestatin, and pepstatin against a selection of their target proteases.
| Inhibitor | Target Protease | Kᵢ Value | IC₅₀ Value |
| This compound | Chymotrypsin | 4 x 10⁻¹⁰ M[1] | - |
| Cathepsin G | 1.5 x 10⁻⁷ M[1] | - | |
| Protein Methylesterase | 5.4 x 10⁻⁷ M[2] | - | |
| Bestatin | Leucyl Aminopeptidase | 1 nM | 20 nM |
| Aminopeptidase B | 1 µM | 60 nM | |
| Cytosol Nonspecific Dipeptidase | 4 nM | - | |
| Aeromonas Aminopeptidase | 1.8 x 10⁻⁸ M[3] | - | |
| Cytosolic Leucine Aminopeptidase | 5.8 x 10⁻¹⁰ M[3] | - | |
| Pepstatin A | Pepsin | 1 x 10⁻¹⁰ M | 4.5 nM (hemoglobin-pepsin)[4] |
| HIV-1 Protease | 20 nM (at pH 4.7) | - | |
| HIV-2 Protease | 5 nM (at pH 4.7) | - | |
| Cathepsin D | - | ~40 µM |
Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions, such as substrate concentration and pH.
A study directly comparing the effects of these inhibitors on protein breakdown in isolated rat leg muscles found that this compound (at 20 µM) decreased protein breakdown by 20-40%, whereas pepstatin and bestatin had no effect on this process[5]. This highlights the importance of selecting an inhibitor based on the specific proteases involved in the biological system under investigation.
Experimental Protocols: A Guideline for Comparative Inhibition Studies
To objectively compare the efficacy of this compound, bestatin, and pepstatin in a specific experimental context, a standardized protease inhibition assay is crucial. The following is a generalized protocol for a fluorescence-based assay to determine the IC₅₀ values of these inhibitors.
Principle
This assay utilizes a fluorogenic substrate that is cleaved by the protease of interest, resulting in an increase in fluorescence. The presence of an effective inhibitor will prevent this cleavage, leading to a reduction in the fluorescent signal.
Materials
-
Protease of interest (e.g., chymotrypsin, leucine aminopeptidase, or cathepsin D)
-
Fluorogenic substrate specific for the chosen protease
-
This compound, Bestatin, and Pepstatin stock solutions (in an appropriate solvent like DMSO)
-
Assay buffer (specific to the protease)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure
-
Prepare Reagents:
-
Prepare a series of dilutions of each inhibitor (this compound, bestatin, and pepstatin) in assay buffer. It is recommended to perform a 10-fold serial dilution to cover a broad concentration range.
-
Prepare a working solution of the protease in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add:
-
A fixed volume of the respective inhibitor dilution.
-
A fixed volume of the protease working solution.
-
Include control wells with no inhibitor (maximum activity) and wells with no enzyme (background).
-
-
Incubate the plate at the optimal temperature for the protease for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of the fluorogenic substrate working solution to all wells to start the reaction.
-
-
Measure Fluorescence:
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the protease activity, by fitting the data to a suitable dose-response curve.
-
Visualizing a Relevant Biological Context: The Proteolytic Network in Cancer
Proteases from different classes are intricately involved in the complex signaling networks that drive cancer progression. Serine proteases, aminopeptidases, and aspartic proteases all play roles in processes such as tumor growth, invasion, and metastasis. The following diagram illustrates a simplified representation of this proteolytic signaling network.
A simplified diagram of the proteolytic signaling network in cancer.
Conclusion
This compound, bestatin, and pepstatin are powerful and selective tools for dissecting the roles of different protease classes in biological systems. This compound is the inhibitor of choice for targeting chymotrypsin-like serine proteases and some cysteine proteases. Bestatin is highly effective against a range of aminopeptidases. Pepstatin remains the gold standard for inhibiting aspartic proteases. The selection of the appropriate inhibitor is critical and should be guided by the specific proteases active in the experimental model. The provided data and protocols offer a foundation for researchers to make informed decisions and design rigorous experiments to investigate the multifaceted roles of proteases in health and disease.
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leupeptin and this compound inhibit mammalian protein methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chymostatin Activity: A Comparative Guide to Spectrophotometric Assays
For researchers, scientists, and drug development professionals, accurately determining the inhibitory activity of compounds like chymostatin is critical. This guide provides a comprehensive comparison of spectrophotometric methods for validating this compound's efficacy, supported by experimental data and detailed protocols.
This compound is a potent peptide aldehyde inhibitor primarily targeting chymotrypsin-like serine proteases and various cysteine proteases, including papain and cathepsins A, B, H, and L.[1][2][3] Its ability to block the enzymatic activity of these proteases makes it a valuable tool in studying proteolytic pathways and a potential therapeutic agent.[4][5] This guide focuses on a widely used spectrophotometric assay to quantify its inhibitory effect on α-chymotrypsin.
Performance Comparison of Protease Inhibitors
This compound is part of a broad arsenal of protease inhibitors available to researchers. Its performance, particularly its concentration-dependent inhibition (IC50), is a key metric for comparison. The table below summarizes the inhibitory characteristics of this compound and several alternative compounds against chymotrypsin.
| Inhibitor | Target Protease(s) | Mechanism of Inhibition | IC50 Value (vs. Chymotrypsin) |
| This compound | α-, β-, γ-, δ-Chymotrypsin, Cathepsins, Papain[1][2][3] | Competitive, Slow-binding, Reversible[6][7] | 0.8 nM[8] |
| 3,4-Dichloroisocoumarin | Chymotrypsin, other serine proteases | Covalent, Irreversible[6] | Not specified |
| Leupeptin | Cathepsin B, Ca2+-activated neutral protease (CANP)[5] | Reversible, Competitive | Not a primary chymotrypsin inhibitor |
| Antipain | Cathepsin B, CANP[5] | Reversible, Competitive | Not a primary chymotrypsin inhibitor |
| Elastatinal | Elastase, weakly inhibits Chymotrypsin[5][9] | Competitive | Weak inhibitor |
Experimental Protocols
Two primary spectrophotometric assays are commonly employed to measure the activity of proteases and their inhibitors: one using a specific synthetic substrate (N-Benzoyl-L-tyrosine ethyl ester) for chymotrypsin, and a more general assay using a protein substrate (casein).
Chymotrypsin Inhibition Assay using N-Benzoyl-L-tyrosine ethyl ester (BTEE)
This is a continuous-rate spectrophotometric assay ideal for determining chymotrypsin activity and its inhibition. The assay measures the increase in absorbance at 256 nm as chymotrypsin hydrolyzes the BTEE substrate.[10][11][12][13]
Principle: α-Chymotrypsin catalyzes the hydrolysis of BTEE, leading to an increase in absorbance at 256 nm. The presence of an inhibitor like this compound will reduce the rate of this hydrolysis in a concentration-dependent manner.
Reagents:
-
Assay Buffer: 80 mM Tris-HCl buffer, pH 7.8 at 25°C, containing 100 mM CaCl₂.[11][12]
-
Substrate Solution: 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) in 50% (v/v) methanol.[10][12]
-
Enzyme Solution: α-Chymotrypsin from bovine pancreas, dissolved in 1 mM HCl to a concentration of 2-5 units/mL.[10][12]
-
Inhibitor Stock Solution: this compound dissolved in DMSO (e.g., 10 mM stock).[2]
Procedure:
-
Set a spectrophotometer to 256 nm and maintain the temperature at 25°C.[10][11]
-
Prepare the reaction mixture in a quartz cuvette by adding the Assay Buffer and the BTEE Substrate Solution. For a 3 mL final volume, typical amounts are 1.42 mL of buffer and 1.40 mL of substrate solution.[12]
-
To test for inhibition, add a specific volume of the this compound solution to the cuvette and mix. An equivalent volume of the solvent (DMSO) should be added to the control (uninhibited) reaction.
-
Incubate the mixture for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 0.1 mL of the α-Chymotrypsin Enzyme Solution.[12]
-
Immediately mix by inversion and start recording the increase in absorbance at 256 nm for approximately 5 minutes.[10][12]
-
Calculate the rate of reaction (ΔA₂₅₆/minute) from the initial, linear portion of the curve for both the inhibited and uninhibited reactions.[10]
-
The percentage of inhibition can be calculated using the formula: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] * 100.
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
General Protease Inhibition Assay using Casein
This assay is a non-specific method suitable for a wide range of proteases. It measures the amount of tyrosine and other amino acids liberated from casein upon proteolytic digestion.[14] The liberated tyrosine then reacts with Folin & Ciocalteu's (F-C) reagent to produce a blue-colored product that can be quantified by measuring absorbance at 660 nm.[14]
Principle: The protease digests the casein substrate. The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein.[14][15] The soluble fraction, containing liberated peptides and amino acids like tyrosine, is mixed with F-C reagent, and the resulting color development is measured spectrophotometrically.[14]
Reagents:
-
Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.[14]
-
Substrate Solution: 0.65% (w/v) Casein solution in buffer.[14]
-
Enzyme Solution: Protease (e.g., chymotrypsin) of known concentration.
-
Inhibitor Solution: this compound at various concentrations.
-
Stopping Reagent: 110 mM Trichloroacetic acid (TCA).[14]
-
Detection Reagent: Folin & Ciocalteu's Phenol Reagent.[14]
-
Color Development Reagent: 500 mM Sodium Carbonate.[14]
-
Standard: L-tyrosine Standard solution.[14]
Procedure:
-
Add 5 mL of the Casein Solution to test tubes and equilibrate at 37°C for 5 minutes.[14]
-
Add the enzyme and inhibitor (or vehicle for control) to the tubes and incubate at 37°C for a defined period (e.g., 30 minutes).[16]
-
Stop the reaction by adding 5 mL of TCA solution.[17]
-
Centrifuge or filter the samples to remove the precipitated, undigested casein.[16][18]
-
Take an aliquot of the clear supernatant and add Sodium Carbonate solution, followed by the F-C reagent.[14][17]
-
After incubation to allow for color development, measure the absorbance at 660 nm.[14]
-
Compare the absorbance of the inhibitor-treated samples to the control to determine the percentage of inhibition. A standard curve using known concentrations of tyrosine is used to quantify the amount of liberated tyrosine.[14]
Visualized Workflows and Mechanisms
To better illustrate the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. This compound - XenWiki [wiki.xenbase.org]
- 2. This compound 9076-44-2 [sigmaaldrich.com]
- 3. This compound | Protease & Protease Inhibitor Systems | Protein Research [gbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. The inhibition of human leucocyte elastase and chymotrypsin-like protease by elastatinal and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. worthingtonweb.com [worthingtonweb.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enzymedevelopment.com [enzymedevelopment.com]
- 17. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 18. 蛋白酶的化驗程序 [sigmaaldrich.com]
Assessing the Specificity of Chymostatin Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chymostatin, a protease inhibitor of microbial origin, is a valuable tool in studying cellular processes regulated by proteolysis. Its efficacy lies in its ability to inhibit specific classes of proteases, thereby allowing researchers to dissect complex biological pathways. This guide provides a comprehensive comparison of this compound's inhibitory specificity against other commonly used protease inhibitors, supported by experimental data and detailed protocols.
Quantitative Assessment of Inhibitor Specificity
The inhibitory potency of this compound and other inhibitors is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibition. The following table summarizes the inhibitory activity of this compound, leupeptin, and aprotinin against a panel of serine and cysteine proteases.
| Protease | Inhibitor | Kᵢ (nM) | IC₅₀ (µM) |
| Serine Proteases | |||
| α-Chymotrypsin | This compound | 0.4[1][2] | |
| Aprotinin | 9 | ||
| Cathepsin G | This compound | 150[1][2] | |
| Cysteine Proteases | |||
| Cathepsin B | This compound | Inhibits | |
| Leupeptin | |||
| Protein Methylesterase | This compound | 540[3] | |
| Leupeptin | 35[3] |
Note: "Inhibits" indicates that the compound has been reported to inhibit the enzyme, but specific Kᵢ or IC₅₀ values were not available in the cited sources. Data is compiled from multiple sources and experimental conditions may vary.
Comparative Performance
This compound exhibits a strong preference for chymotrypsin-like serine proteases, with a sub-nanomolar Kᵢ value for α-chymotrypsin.[1][2] It is a significantly more potent inhibitor of chymotrypsin than aprotinin. While it also inhibits cathepsin G, its affinity for this enzyme is considerably lower than for chymotrypsin.[1][2]
In the realm of cysteine proteases, both this compound and leupeptin have been shown to inhibit cathepsin B.[4] A direct comparison in rat muscle homogenates demonstrated that this compound, similar to leupeptin, effectively reduces protein breakdown, suggesting comparable efficacy in this biological context.[4] For protein methylesterase, however, leupeptin is a more potent inhibitor than this compound.[3]
Aprotinin, a serine protease inhibitor, is a potent inhibitor of trypsin and plasmin but a weak inhibitor of chymotrypsin. In contrast, this compound does not inhibit trypsin. This highlights the distinct and complementary specificity profiles of these inhibitors.
Experimental Protocols
To assess the specificity of a protease inhibitor like this compound, a systematic approach involving a panel of proteases and a sensitive activity assay is required.
Protocol for Determining Inhibitor Specificity Profile
This protocol outlines a method to determine the IC₅₀ values of an inhibitor against a panel of proteases using a fluorometric assay.
1. Materials and Reagents:
-
Purified proteases (e.g., chymotrypsin, trypsin, cathepsin B, L, S, etc.)
-
Fluorogenic protease substrates specific for each enzyme
-
Protease inhibitor stock solution (e.g., this compound in DMSO)
-
Assay buffer appropriate for each protease (pH, salts, and additives)
-
96-well black microplates
-
Fluorescence microplate reader
2. Experimental Procedure:
-
Enzyme and Substrate Optimization: For each protease, determine the optimal enzyme and substrate concentrations that yield a linear reaction rate over a desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor stock solution in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells. Add buffer or DMSO vehicle to the control wells.
-
Add the optimized concentration of each protease to the appropriate wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the specific fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (relative to the control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Signaling Pathway Involvement: Cathepsins and NF-κB
This compound-sensitive proteases, particularly cathepsins B and S, have been implicated in the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[5][6]
The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This releases the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.
Cathepsins can influence this pathway through multiple mechanisms. For instance, cathepsin B has been shown to be involved in the degradation of IκBα, thereby promoting NF-κB activation.[6] Inhibition of cathepsin B and S has been demonstrated to reduce the nuclear translocation of the p65 subunit of NF-κB and subsequent expression of NF-κB-dependent inflammatory genes.[5]
Experimental Workflow for Assessing Inhibitor Specificity
Caption: Workflow for determining protease inhibitor specificity.
Cathepsin-Mediated NF-κB Signaling Pathway
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leupeptin and this compound inhibit mammalian protein methylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B Regulates Collagen Expression by Fibroblasts via Prolonging TLR2/NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chymostatin: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chymostatin is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, minimizing risks and adhering to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, nitrile gloves, and safety goggles.[1][2] All handling of solid this compound and its solutions should be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
Quantitative Safety and Disposal Data
The following table summarizes key quantitative and qualitative information for the safe handling and disposal of this compound.
| Parameter | Value / Recommendation | Source |
| Storage Temperature | -20°C | [1][3] |
| Solubility in DMSO | ~10 mg/mL | [4][5] |
| Spill Decontamination | 10% caustic solution | [1][2] |
| Disposal Method | As laboratory chemical waste | |
| Contaminated Packaging | Dispose of as chemical waste | |
| Drain Disposal | Prohibited | [1][2][6] |
Step-by-Step Disposal Protocol
Follow these steps to ensure the proper disposal of this compound waste:
-
Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated as chemical waste.
-
Waste Collection:
-
Solid Waste: Collect solid this compound and contaminated dry materials in a clearly labeled, sealed container suitable for chemical waste.
-
Liquid Waste: Collect this compound solutions in a dedicated, leak-proof, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
-
Labeling: The waste container must be clearly labeled with "this compound Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage of Waste: Store the sealed waste container in a designated, secure area, away from incompatible materials, until it is collected by the EHS or a licensed waste disposal contractor.
-
Accidental Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing appropriate PPE, cover the spill with an absorbent material.[1][2] Using non-sparking tools, carefully sweep or collect the absorbed material and place it into a sealed container for disposal.[1][2] Decontaminate the spill area with a 10% caustic solution, followed by a thorough rinse.[1][2]
-
Disposal of Empty Containers: Empty containers that held this compound should be managed as contaminated packaging. They should be disposed of in accordance with federal, state, and local regulations and should not be reused.[1]
Important Note: Never dispose of this compound down the drain.[1][2] This practice is prohibited and can lead to environmental contamination and regulatory non-compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chymostatin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Chymostatin, a potent protease inhibitor. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the recommended personal protective equipment when handling this compound. It is crucial to note that safety data sheets (SDS) from different suppliers may vary in their hazard assessment. While some classify this compound as non-hazardous, others recommend more stringent precautions. Therefore, it is best practice to adopt a conservative approach and utilize the following comprehensive PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or EN166.[1] |
| Hand Protection | Chemically resistant gloves. |
| Body Protection | A complete protective suit that is impervious to chemicals.[1] A lab coat may be sufficient for low-concentration solutions. |
| Respiratory | A NIOSH/MSHA or European Standard EN149 approved respirator is recommended, especially when handling the powder form to avoid dust formation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[1]
-
The recommended storage temperature is typically -20°C.[1][2]
2. Preparation of Solutions:
-
All handling of powdered this compound should be conducted in a chemical fume hood with an independent air supply.[1]
-
Avoid the formation of dust and aerosols.[1]
-
This compound is soluble in DMSO and glacial acetic acid.[3][4] It is sparingly soluble in water and methanol.[3]
-
When using DMSO as a solvent, be aware that it can facilitate the absorption of substances through the skin.[3]
3. Use in Experiments:
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid inhalation, as well as contact with eyes, skin, and clothing.[1]
-
Work in a well-ventilated area.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound in accordance with federal, state, and local regulations.[1] It should be managed in an appropriate and approved waste disposal facility.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be treated as chemical waste and disposed of accordingly.
-
Empty Containers: Dispose of empty containers in accordance with federal, state, and local requirements.[1]
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wear appropriate PPE and cover the spill with a suitable absorbent material.[1] Use non-sparking tools to collect the material and place it in a designated container for disposal.[1] The spill site should be decontaminated with a 10% caustic solution.[1] Do not allow the product to enter drains.[1]
Immediate First Aid for Accidental Exposure
In the case of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following diagram outlines the necessary steps.
Caption: Immediate first aid procedures for accidental exposure to this compound.
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
